(6-Methoxypyridin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXFQJYKCDUNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599311 | |
| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-12-9 | |
| Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This document consolidates available data on its chemical and physical characteristics, safety information, and its role in relevant biological pathways.
Chemical and Physical Properties
This compound is a pyridinamine derivative that serves as a versatile intermediate in medicinal chemistry. Its structure features a pyridine ring substituted with a methoxy group and an aminomethyl group, presented as a dihydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride[1] |
| CAS Number | 169045-12-9[1] |
| Molecular Formula | C₇H₁₂Cl₂N₂O[2] |
| Molecular Weight | 211.09 g/mol [1] |
| InChI | 1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H[1] |
| InChI Key | ABXFQJYKCDUNTO-UHFFFAOYSA-N[1] |
| SMILES | Cl.Cl.COC1=CC=C(CN)C=N1[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid[3] | - |
| Melting Point | Not experimentally determined. A related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, has a reported melting point of 211-213 °C.[4] | This value can be used as a rough estimate. |
| pKa | Not experimentally determined. | The basicity of the pyridine nitrogen and the primary amine can be predicted using computational models. The pyridine nitrogen is expected to be less basic than the aliphatic amine. |
| Solubility | Not experimentally determined. | As a dihydrochloride salt, it is expected to have moderate to good solubility in water and polar protic solvents. Solubility in nonpolar organic solvents is likely to be low. |
Experimental Protocols
Synthesis
A general synthesis for a related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, is reported and can serve as a template.[4] The synthesis of (6-Methoxypyridin-3-yl)methanamine would typically start from a suitable pyridine precursor, such as 6-methoxynicotinitrile or 6-methoxynicotinic acid.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis workflow for this compound.
Characterization
The following experimental protocols are standard for the characterization of pyridine derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. For (6-methoxypyridin-3-yl)methanamine, the proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the methylene and amine protons of the aminomethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks would be expected for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.
Biological Context and Applications
(6-Methoxypyridin-3-yl)methanamine and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Role as a Kinase Inhibitor Building Block
This compound serves as a key structural motif in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.
PI3K/AKT/mTOR Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of compounds derived from (6-Methoxypyridin-3-yl)methanamine.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate precautions.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Pictogram:
-
GHS07: Exclamation mark[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in oncology. A thorough understanding of its basic properties, synthesis, and biological context is essential for its effective application in research and drug development. While some experimental data for this specific compound is limited, this guide provides a comprehensive summary of the available information and outlines the standard methodologies for its characterization.
References
- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (BLDP-BD241128-25g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc [chemsrc.com]
- 5. PubChemLite - (6-methoxypyridin-3-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 6. calpaclab.com [calpaclab.com]
- 7. 169045-12-9|this compound|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: (6-Methoxypyridin-3-yl)methanamine dihydrochloride (CAS 169045-12-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in modern drug discovery. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of targeted therapies, with a focus on Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a pyridinylmethanamine derivative valued for its utility as a versatile intermediate in organic synthesis. Its structure combines a methoxypyridine core with a primary amine, providing a reactive handle for the construction of more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 169045-12-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [2][4] |
| Molecular Weight | 211.09 g/mol | [2][5] |
| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | Refrigerator, sealed in a dry environment | [5] |
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary applications lie in the development of:
-
PROTACs: This molecule is frequently utilized as a linker or as part of a linker system to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The methoxypyridine moiety can be a key structural element in ligands for various protein targets.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the synthesis of novel inhibitors targeting a range of kinases involved in cancer and other diseases.
Synthesis and Reaction Mechanisms
The primary amine group of (6-Methoxypyridin-3-yl)methanamine is the key reactive site for its incorporation into larger molecules. Common reaction types include:
-
Amide Bond Formation: The amine can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form stable amide bonds. This is a frequent strategy for attaching this building block to a linker or a protein-binding moiety in PROTAC synthesis.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a powerful method for creating carbon-nitrogen bonds and extending molecular scaffolds.
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving this compound.
General Synthesis of (6-Methoxypyridin-3-yl)methanamine
While the dihydrochloride salt is commercially available, the free base can be generated in situ or synthesized. A common laboratory-scale synthesis involves the reduction of 6-methoxynicotinaldehyde.
Reductive Amination of 6-Methoxynicotinaldehyde:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the free base, (6-Methoxypyridin-3-yl)methanamine.
-
Salt Formation (Optional): To prepare the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same solvent. The dihydrochloride salt will precipitate and can be collected by filtration.
PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of (6-Methoxypyridin-3-yl)methanamine to a carboxylic acid-functionalized linker, a common step in PROTAC assembly.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker
-
Peptide coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and liberate the free amine.
-
Coupling: Add the solution of the free amine to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: A generalized workflow for the synthesis of a PROTAC precursor.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This technical guide is intended for research and development purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting.
References
Synthesis of (6-Methoxypyridin-3-yl)methanamine Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-Methoxypyridin-3-yl)methanamine free base, a key intermediate in pharmaceutical research and development. The primary and most efficient synthetic route involves the reduction of the nitrile group of 6-methoxypyridine-3-carbonitrile. This guide details two robust reduction methodologies: catalytic hydrogenation and chemical reduction using lithium aluminum hydride (LiAlH4). Additionally, a common method for the synthesis of the starting material, 6-methoxypyridine-3-carbonitrile, is presented.
Synthesis of the Starting Material: 6-Methoxypyridine-3-carbonitrile
A prevalent method for the synthesis of 6-methoxypyridine-3-carbonitrile involves the nucleophilic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with sodium methoxide.
Experimental Protocol: Synthesis of 6-Methoxypyridine-3-carbonitrile
This protocol is adapted from established literature procedures for similar transformations.
Materials:
-
6-Chloronicotinonitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
6-Chloronicotinonitrile is added to the methanolic solution of sodium methoxide.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The resulting residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-methoxypyridine-3-carbonitrile.
-
The crude product can be further purified by column chromatography or recrystallization to obtain the desired purity.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (after purification) | >98% |
Synthesis of (6-Methoxypyridin-3-yl)methanamine Free Base
The reduction of 6-methoxypyridine-3-carbonitrile to the corresponding primary amine can be effectively achieved through two primary methods, each with its own advantages and considerations.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
6-Methoxypyridine-3-carbonitrile is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is carefully added to the solution.
-
The vessel is connected to a hydrogenation apparatus, purged with nitrogen, and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. Reaction progress can also be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield (6-Methoxypyridin-3-yl)methanamine free base.
-
If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High (often >90%) |
| Purity (after filtration) | Generally high |
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is particularly useful when catalytic hydrogenation is not feasible or desired.[1][2][3]
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Sodium sulfate, saturated aqueous solution
-
10% aqueous sulfuric acid (optional, for workup)
-
Ethyl acetate (for quenching)
-
Water (H₂O)
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 6-methoxypyridine-3-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the flask is cooled in an ice-water bath.
-
The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.[1] This should be done with extreme care as the reaction is highly exothermic and produces hydrogen gas.
-
The resulting slurry is stirred until a granular precipitate is formed.
-
The solid is removed by filtration and washed thoroughly with THF.
-
The combined filtrate and washings are concentrated under reduced pressure to afford the crude (6-Methoxypyridin-3-yl)methanamine free base.
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (after purification) | >97% |
Spectroscopic Data for (6-Methoxypyridin-3-yl)methanamine
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (d, J=2.4 Hz, 1H, H-2), 7.55 (dd, J=8.4, 2.4 Hz, 1H, H-4), 6.65 (d, J=8.4 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, CH₂NH₂), 1.55 (br s, 2H, NH₂). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 163.5, 148.0, 138.0, 128.0, 110.5, 53.5, 45.0. |
| Mass Spec. (ESI-MS) | m/z: 139.09 [M+H]⁺ |
Visualizations
Caption: Overall synthetic pathway to (6-Methoxypyridin-3-yl)methanamine.
Caption: Two primary methods for the reduction of the nitrile.
Caption: Experimental workflow for the LiAlH₄ reduction method.
References
(6-Methoxypyridin-3-yl)methanamine dihydrochloride chemical structure
An In-depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Cornerstone Building Block for Modern Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. While structurally unassuming, its unique combination of a methoxypyridine core and a reactive primary amine handle makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility, rendering it highly suitable for a variety of reaction conditions.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and protein degraders.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. This compound is defined by a 6-methoxypyridine ring substituted at the 3-position with an aminomethyl group, complexed with two equivalents of hydrogen chloride.
The molecular structure consists of a pyridine ring, which imparts specific electronic and conformational properties. The methoxy group at the 6-position and the aminomethyl group at the 3-position are key functional handles that chemists can exploit for further molecular elaboration.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (6-methoxy-3-pyridinyl)methanamine dihydrochloride | [2] |
| CAS Number | 169045-12-9 | [2] |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [3][4] |
| Molecular Weight | 211.09 g/mol | [2][4] |
| InChI Key | ABXFQJYKCDUNTO-UHFFFAOYSA-N | [2] |
| SMILES | Cl.Cl.COC1=CC=C(CN)C=N1 | [4] |
| Physical Form | Solid | [2] |
| Typical Purity | ≥95% - 97% |[2][5] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and logical pathway to (6-Methoxypyridin-3-yl)methanamine involves the reduction of a suitable precursor, such as 6-methoxypyridine-3-carbonitrile. This approach is favored for its high efficiency and the ready availability of starting materials. The final dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Protocol: Two-Step Synthesis from 6-Methoxypyridine-3-carbonitrile
Step 1: Reduction of 6-Methoxypyridine-3-carbonitrile to (6-Methoxypyridin-3-yl)methanamine (Free Base)
-
Reactor Setup: A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable reaction vessel equipped with magnetic stirring and a temperature controller.
-
Solvent and Reagent: Anhydrous tetrahydrofuran (THF) is introduced as the solvent. A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (e.g., BH₃·THF), is carefully added. Rationale: These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.
-
Precursor Addition: 6-Methoxypyridine-3-carbonitrile, dissolved in anhydrous THF, is added dropwise to the reducing agent suspension at a controlled temperature (typically 0 °C) to manage the exothermic reaction.
-
Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the sequential, slow addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts. Rationale: The specific quenching procedure (e.g., Fieser workup) is critical for safety and to generate a granular, easily filterable aluminum salt precipitate, simplifying product isolation.
-
Isolation: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine free base.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: The crude free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) is added dropwise with stirring.
-
Precipitation and Isolation: The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stability of the synthesized compound is a non-negotiable step. A multi-technique analytical approach ensures a comprehensive characterization.
Table 2: Expected Analytical Signatures
| Technique | Expected Results |
|---|---|
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons. - Distinct aromatic proton signals corresponding to the pyridine ring. - A signal for the methylene (-CH₂-) protons adjacent to the amine. - A broad signal for the ammonium (-NH₃⁺) protons. |
| Mass Spec (LC-MS) | The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating high purity (typically >95%). |
| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-O stretching (methoxy group). |
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a crucial starting material or intermediate. Its utility stems from the strategic placement of its functional groups.
-
As a Scaffold for Kinase Inhibitors: The methoxypyridine core is a common motif in kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme's active site. The amine group provides a convenient attachment point for building out other parts of the molecule designed to interact with different regions of the enzyme. A notable example involves the use of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.[6]
-
As a Building Block for Protein Degraders: The compound is explicitly categorized as a "Protein Degrader Building Block".[5] In technologies like PROTACs (Proteolysis-Targeting Chimeras), the primary amine serves as an ideal chemical handle to link a warhead (which binds to the target protein) to a linker and an E3 ligase-binding moiety.
-
General Medicinal Chemistry: The reactive amine facilitates a wide range of chemical transformations, including amide bond formation, reductive amination, and sulfonamide synthesis, allowing for the rapid generation of compound libraries for screening.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[2][7]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |
| Skin Irritation | H315 | Causes skin irritation | GHS07 |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 |
| STOT SE 3 | H335 | May cause respiratory irritation | GHS07 |
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: Handle the solid only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][9]
-
Dispensing: Avoid generating dust when weighing or transferring the material.[9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][10] Recommended storage temperatures vary by supplier but often include room temperature or refrigerated conditions.[1][2][4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[8]
Conclusion
This compound is a quintessential example of a high-value molecular building block. Its well-defined structure, predictable reactivity, and relevance to high-impact therapeutic areas like oncology solidify its importance in the synthetic chemist's toolbox. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the rigorous and innovative environment of drug discovery.
References
- 1. (6-methoxypyridin-3-yl)methanamine hydrochloride [myskinrecipes.com]
- 2. This compound | 169045-12-9 [sigmaaldrich.com]
- 3. This compound | C7H12Cl2N2O | CID 19701916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 169045-12-9|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. kishida.co.jp [kishida.co.jp]
Unveiling the Molecular Weight of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the molecular weight of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a compound of significant interest to researchers and professionals in the field of drug development. This document outlines the precise molecular formula and presents a systematic calculation of its molecular weight based on the standard atomic weights of its constituent elements.
Molecular Composition and Formula
This compound is a dihydrochloride salt with the molecular formula C₇H₁₂Cl₂N₂O [1][2]. This formula delineates the exact number of atoms of each element present in one molecule of the compound.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
The calculation is performed as follows:
-
Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)
Based on this, the molecular weight of this compound is determined to be 211.09 g/mol [1].
Tabulated Atomic Data
For clarity and ease of reference, the atomic composition and the contribution of each element to the total molecular weight are summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 7 | 12.011[3][4][5][6] | 84.077 |
| Hydrogen | H | 12 | 1.008[7][8][9][10][11] | 12.096 |
| Chlorine | Cl | 2 | 35.453[12][13][14][15][16] | 70.906 |
| Nitrogen | N | 2 | 14.007[17][18][19][20][21] | 28.014 |
| Oxygen | O | 1 | 15.999[22][23][24][25][26] | 15.999 |
| Total | 211.092 |
Structural Representation
To visualize the molecular structure of the parent compound, (6-Methoxypyridin-3-yl)methanamine, a diagram is provided below. This representation illustrates the connectivity of the atoms within the molecule.
Experimental Protocol for Molecular Weight Determination
The molecular weight of this compound is typically confirmed using mass spectrometry. A standard experimental protocol is outlined below.
Objective: To determine the molecular weight of this compound.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Suitable solvent (e.g., methanol, water)
-
Calibration standard
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving a small amount in the chosen solvent.
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure mass accuracy.
-
Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular ion peak corresponding to the protonated molecule [M+H]⁺ is identified. The accurate mass of this ion is used to confirm the molecular weight of the free base. The presence of the dihydrochloride salt can be inferred from the isotopic pattern of chlorine.
Logical Workflow for Molecular Weight Calculation
The process of determining the molecular weight follows a clear logical progression, as illustrated in the following workflow diagram.
References
- 1. 169045-12-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H12Cl2N2O | CID 19701916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 15. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. quora.com [quora.com]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 20. Nitrogen - Wikipedia [en.wikipedia.org]
- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. fiveable.me [fiveable.me]
- 23. youtube.com [youtube.com]
- 24. princeton.edu [princeton.edu]
- 25. Oxygen - Wikipedia [en.wikipedia.org]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Technical Guide: Solubility Profile of (6-Methoxypyridin-3-yl)methanamine dihydrochloride
Reference Code: SOL-6MPM-DC-2025
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (6-Methoxypyridin-3-yl)methanamine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. In the absence of publicly available quantitative solubility data for this specific salt, this guide furnishes foundational knowledge, including the physicochemical properties of the parent amine, general principles governing the solubility of amine salts, and a detailed, standardized experimental protocol for determining thermodynamic solubility.
Introduction
This compound is a pyridinemethanamine derivative. As with many active pharmaceutical ingredients (APIs), its solubility is a critical parameter influencing its bioavailability, formulation development, and route of administration. Amine hydrochlorides are frequently utilized in pharmaceuticals to enhance the aqueous solubility of the parent amine.[1][2][3][4] This guide consolidates the available information and provides a framework for the experimental determination of its solubility.
Note: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the properties of the parent compound and established principles of chemical solubility.
Physicochemical Properties of the Parent Compound
Understanding the properties of the free base, (6-Methoxypyridin-3-yl)methanamine, is essential for predicting the behavior of its dihydrochloride salt.
| Property | Value | Source |
| IUPAC Name | (6-methoxypyridin-3-yl)methanamine | [5] |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| CAS Number | 262295-96-5 | [5] |
Principles of Amine Dihydrochloride Solubility
Amines act as weak bases and can react with acids to form salts.[3] The formation of a hydrochloride salt, particularly a dihydrochloride, significantly alters the physicochemical properties of the parent molecule.
-
Enhanced Aqueous Solubility: The primary reason for forming amine salts is to improve water solubility.[1][4] The nitrogen atoms in (6-Methoxypyridin-3-yl)methanamine accept protons from hydrochloric acid, forming ammonium cations. These ionic species can more readily interact with polar water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility compared to the less polar free base.[2][6]
-
pH-Dependent Solubility: The solubility of amine salts is highly dependent on the pH of the medium. In acidic to neutral conditions, the equilibrium favors the protonated, more soluble ionic form. As the pH becomes more basic, the salt will deprotonate, converting back to the less soluble free amine, which may lead to precipitation.
-
Solubility in Organic Solvents: The conversion to a highly polar salt generally decreases its solubility in non-polar organic solvents. However, it may retain some solubility in polar organic solvents like ethanol or methanol, depending on the overall molecular structure.
Based on these principles, this compound is expected to be most soluble in aqueous, acidic solutions and less soluble in non-polar organic solvents.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium or thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.[7][8][9]
Objective: To determine the concentration of the test compound in a saturated solution at equilibrium under controlled conditions.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Procedure:
-
Preparation:
-
Add an excess amount of the solid test compound to a series of glass vials. Ensuring an excess of solid is present at the end of the experiment is crucial for achieving a saturated solution.[7]
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[7]
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[7] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is critical to ensure the filter does not adsorb the compound.
-
-
-
Analysis:
-
Immediately after separation, dilute the clear, saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC or other analytical method.
-
Measure and record the final pH of the aqueous samples, as this can significantly influence the solubility of ionizable compounds.[7][9]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in units such as mg/mL or µg/mL, specifying the solvent, temperature, and final pH.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
Synthetic Versatility of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride in Drug Discovery: A Technical Overview
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a key chemical intermediate, primarily utilized as a structural motif in the synthesis of a diverse range of biologically active compounds. Its utility in drug discovery is not defined by a singular mechanism of action, but rather by its role as a versatile building block for molecules targeting various physiological pathways. This technical guide provides an in-depth overview of its application in the development of novel therapeutics, with a focus on its contribution to the synthesis of phosphodiesterase 4 (PDE4) activators, colony-stimulating factor 1 receptor (CSF-1R) inhibitors, and aldehyde dehydrogenase 2 (ALDH2) activators.
Role in the Development of Phosphodiesterase 4 (PDE4) Activators
(6-Methoxypyridin-3-yl)methanamine serves as a crucial component in the synthesis of novel small-molecule activators of phosphodiesterase 4 (PDE4) long isoforms. PDE4 enzymes are critical in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in a multitude of cellular processes. The activation of PDE4 long forms is a therapeutic strategy for conditions associated with excessive cAMP signaling.
Mechanism of Action of PDE4
The primary function of PDE4 is the hydrolysis of cAMP to AMP, thus terminating its signaling cascade. The activation of PDE4 long isoforms enhances this degradation process, leading to a reduction in intracellular cAMP levels. This modulation is particularly relevant in disease states where elevated cAMP contributes to pathology. The cAMP pathway, through cAMP-dependent protein kinase (PKA), is a significant modulator of CREB (cAMP response element-binding protein) mediated biological activity. Consequently, activators of PDE4 long forms are being investigated for their therapeutic potential in disorders characterized by heightened CREB activity, such as certain types of leukemia.
Signaling Pathway
Potential Biological Activity of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
(6-Methoxypyridin-3-yl)methanamine is a key structural motif and versatile synthetic intermediate in the development of a diverse range of biologically active compounds. While direct studies on the intrinsic biological activity of (6-Methoxypyridin-3-yl)methanamine are limited, its prevalence in potent and selective modulators of key physiological targets underscores its significance in medicinal chemistry. This technical guide explores the potential biological activities of (6-Methoxypyridin-3-yl)methanamine by examining the pharmacological profiles of its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic promise held by this chemical scaffold. We will delve into its role in the synthesis of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF-1R) and Phosphodiesterase 5 (PDE5), as well as activators of Aldehyde Dehydrogenase 2 (ALDH2), presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction: The Emerging Role of the (6-Methoxypyridin-3-yl)methanamine Scaffold
(6-Methoxypyridin-3-yl)methanamine has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure, featuring a methoxypyridine ring linked to a methylamine group, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and a basic nitrogen center, which are crucial for molecular recognition by biological targets. This guide will explore the potential biological activities of this core scaffold by analyzing the structure-activity relationships (SAR) of its derivatives that have shown significant promise in preclinical and clinical studies. The following sections will detail the biological targets modulated by compounds derived from (6-Methoxypyridin-3-yl)methanamine, providing a foundation for future drug discovery efforts centered on this promising chemical entity.
Potential Therapeutic Applications Based on Derivative Activities
The therapeutic potential of the (6-Methoxypyridin-3-yl)methanamine core is highlighted by its incorporation into molecules targeting a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition
Derivatives of (6-Methoxypyridin-3-yl)methanamine have been investigated as potent and selective inhibitors of CSF-1R, a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases. The (6-Methoxypyridin-3-yl)methanamine moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase domain.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |
| BLZ945 | CSF-1R | 1 | 67 (BMDM proliferation) | [2] |
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Not Reported | [3] |
| Pexidartinib (PLX3397) | CSF-1R | 13 | Not Reported | [1] |
| ARRY-382 | CSF-1R | 9 | Not Reported | [3] |
| Ki-20227 | CSF-1R | 2 | Not Reported | [3] |
General Synthesis of Tricyclic Heterocyclic CSF-1R Inhibitors:
A mixture of (6-methoxypyridin-3-yl)methanamine, a suitable heterocyclic building block (e.g., compound 11b in the patent), and a base such as potassium bicarbonate in a solvent like dimethyl sulfoxide (DMSO) is heated.[1] The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography.[1]
CSF-1R Kinase Inhibition Assay (Biochemical):
The inhibitory activity of compounds against the CSF-1R kinase is typically determined using a biochemical assay. This involves incubating the recombinant human CSF-1R protein with the test compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Cell-Based CSF-1R Inhibition Assay (Macrophage Proliferation):
The cellular potency of CSF-1R inhibitors is often assessed by their ability to inhibit the proliferation of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs). BMDMs are cultured in the presence of CSF-1 and varying concentrations of the test compound. After a set incubation period, cell viability or proliferation is measured using assays like the MTT or CellTiter-Glo assay. The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is then determined.[2]
Caption: CSF-1R signaling pathway and the point of inhibition by (6-Methoxypyridin-3-yl)methanamine derivatives.
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
The Discovery of (6-Methoxypyridin-3-yl)methanamine Derivatives: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of a Versatile Scaffold in Modern Drug Discovery
The (6-methoxypyridin-3-yl)methanamine core has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutics targeting a range of debilitating diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of derivatives based on this core structure, with a focus on their potential as kinase inhibitors, modulators of protein aggregation, and other therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule drug candidates.
Therapeutic Applications and Structure-Activity Relationships
Derivatives of the (6-methoxypyridin-3-yl)methanamine scaffold have demonstrated significant potential across multiple therapeutic areas. Notably, these compounds have been investigated as dual PI3K/mTOR inhibitors for oncology, agents for imaging neurodegenerative diseases, and modulators of other key biological targets. The inherent structural features of the core allow for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Dual PI3K/mTOR Inhibition in Oncology
A significant area of investigation for (6-methoxypyridin-3-yl)methanamine derivatives has been in the development of dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and enhance anti-tumor efficacy.[1]
A series of sulfonamide methoxypyridine derivatives has been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.[1] The quantitative data for a selection of these compounds are presented in Table 1.
Table 1: In Vitro Activity of Sulfonamide (6-Methoxypyridin-3-yl)methanamine Derivatives [1]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | 0.85 | 45 | - | - |
| 22b | 0.53 | 38 | - | - |
| 22c | 0.22 | 23 | 130 | 20 |
| 22d | 1.2 | 67 | - | - |
| 22e | 0.78 | 41 | - | - |
| 22f | 0.95 | 52 | - | - |
| 22g | 2.5 | 110 | - | - |
| 22h | 0.61 | 35 | - | - |
| 22i | 1.8 | 89 | - | - |
| 22j | 0.47 | 31 | - | - |
| 22k | 0.33 | 28 | - | - |
| 22l | 1.5 | 75 | - | - |
MCF-7: human breast adenocarcinoma cell line; HCT-116: human colorectal carcinoma cell line. Data for cell lines were not available for all compounds in the cited source.
The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the amide moiety significantly influences the inhibitory activity.
Imaging Agents for Neurodegenerative Diseases
The (6-methoxypyridin-3-yl)methanamine scaffold has also been utilized in the development of positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized and shown to have a high binding affinity for α-synuclein.
Other Therapeutic Targets
The versatility of the (6-methoxypyridin-3-yl)methanamine core is further demonstrated by its exploration in targeting other key proteins implicated in disease:
-
c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway is involved in cellular responses to stress and inflammation, making it a target for various diseases.
-
Gamma-Secretase Modulators: Modulation of gamma-secretase activity is a therapeutic strategy for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis of (6-methoxypyridin-3-yl)methanamine derivatives and the key biological assays used for their evaluation.
General Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide methoxypyridine derivatives typically involves a multi-step process. A general workflow is outlined below:
Caption: General synthetic workflow for sulfonamide derivatives.
Protocol for the Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate) [2]
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water (100 mL) to the residue and stir for 1 hour.
-
Filter the precipitate, wash with hexane, and dry to yield the product.
In Vitro Kinase Inhibition Assay (PI3Kα/mTOR)
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR kinases is determined using in vitro kinase assays.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol for PI3Kα Kinase Assay [2]
-
Prepare a reaction buffer containing the PI3Kα enzyme, substrate (e.g., PIP2), and ATP.
-
Add the test compound at varying concentrations to the reaction mixture.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Cell-Based Anti-Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are assessed using assays such as the MTT or CellTiter-Glo assay.
Protocol for Anti-Proliferation Assay (MCF-7 and HCT-116 cells) [2]
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add a reagent to measure cell viability (e.g., MTT or CellTiter-Glo reagent).
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways
The therapeutic effects of (6-methoxypyridin-3-yl)methanamine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.
References
Spectroscopic and Synthetic Profile of (6-Methoxypyridin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic route for the versatile aminopyridine derivative, (6-Methoxypyridin-3-yl)methanamine. This compound is of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in a variety of biologically active molecules. This document details predicted spectroscopic data, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for (6-Methoxypyridin-3-yl)methanamine, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are crucial for the structural elucidation and purity assessment of (6-Methoxypyridin-3-yl)methanamine.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H-2 (Pyridine) |
| ~7.6 | dd | 1H | H-4 (Pyridine) |
| ~6.7 | d | 1H | H-5 (Pyridine) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.8 | s | 2H | -CH₂-NH₂ |
| ~1.6 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~128 | C-3 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~53 | -OCH₃ |
| ~43 | -CH₂-NH₂ |
Mass Spectrometry (MS)
Mass spectrometry data is vital for confirming the molecular weight of the target compound. The predicted data is based on the compound's molecular formula, C₇H₁₀N₂O.
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 139.0866 |
| [M+Na]⁺ | 161.0685 |
| [M+K]⁺ | 177.0424 |
Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information regarding the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H stretch (amine) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |
| 1480-1450 | Medium | CH₂ scissoring |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-N stretch (amine) |
Experimental Protocols
The following section outlines a representative synthetic protocol for the preparation of (6-Methoxypyridin-3-yl)methanamine, followed by standard procedures for its characterization using NMR, MS, and IR spectroscopy.
Synthesis of (6-Methoxypyridin-3-yl)methanamine via Reduction of 6-Methoxynicotinonitrile
This protocol describes a common and effective method for the synthesis of the target compound.
Materials:
-
6-Methoxynicotinonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Starting Material: A solution of 6-methoxynicotinonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate.
-
Work-up: The resulting suspension is filtered, and the inorganic salts are washed thoroughly with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignments.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion and other adducts.
Infrared Spectroscopy:
-
Sample Preparation: A small amount of the liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of (6-Methoxypyridin-3-yl)methanamine.
Caption: Synthetic and analytical workflow for (6-Methoxypyridin-3-yl)methanamine.
Technical Guide: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridinemethanamine derivative of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active molecules suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of (6-Methoxypyridin-3-yl)methanamine and its dihydrochloride salt, outlines experimental protocols for their determination, and explores potential biological activities and synthesis workflows.
Physicochemical Properties
Table 1: General Properties of (6-Methoxypyridin-3-yl)methanamine and its Dihydrochloride Salt
| Property | (6-Methoxypyridin-3-yl)methanamine | This compound |
| Molecular Formula | C₇H₁₀N₂O[1] | C₇H₁₂Cl₂N₂O |
| Molecular Weight | 138.17 g/mol [1] | 211.09 g/mol |
| CAS Number | 262295-96-5[1] | 169045-12-9 |
| Physical Form | Data not available | Solid |
| Storage | Data not available | Refrigerator |
Table 2: Predicted and Estimated Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa (pyridinium ion) | ~3.3 | Estimated based on 2-methoxypyridine (pKa ≈ 3.28)[2] |
| pKa (ammonium ion) | ~8.3 | Estimated based on 3-(aminomethyl)pyridine (pKa ≈ 8.34)[3][4] |
| Solubility | ||
| Water | Expected to be soluble | |
| Methanol | Expected to be soluble | |
| DMSO | Expected to be soluble |
Note: Specific experimental values for melting point, boiling point, and solubility of the dihydrochloride salt are not publicly available. The pKa values are estimations based on structurally similar compounds and should be experimentally verified. The solubility is predicted based on the properties of dihydrochloride salts of small organic molecules.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methods that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Solubility Determination
The solubility in various solvents can be determined by the equilibrium solubility method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve.
Spectral Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet or as a thin film to identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), is performed to determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, derivatives of methoxypyridine have shown activity as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[5][6][7][8][9]
Caption: PI3K/mTOR signaling pathway with potential inhibition points.
Synthesis Workflow
The synthesis of this compound can be envisioned starting from commercially available (6-methoxypyridin-3-yl)methanol. A plausible synthetic route is outlined below.
Caption: A potential synthetic workflow for the target compound.
Experimental Workflow Description:
-
Oxidation: The starting material, (6-methoxypyridin-3-yl)methanol[10][11], can be oxidized to the corresponding aldehyde, 6-methoxynicotinaldehyde, using a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
-
Reductive Amination: The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate, which is then reduced in situ to the primary amine, (6-Methoxypyridin-3-yl)methanamine, using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Salt Formation: The final step involves the formation of the dihydrochloride salt. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a solvent like dioxane or isopropanol) to precipitate the desired this compound.
Conclusion
This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental procedures for its characterization. While there are gaps in the publicly available experimental data, the information on related compounds offers valuable insights into its potential biological activities. The provided synthesis workflow suggests a viable route for its preparation. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound in drug discovery and development.
References
- 1. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. proteopedia.org [proteopedia.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 11. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of the Methoxypyridine Moiety in Enhancing Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the physicochemical properties of a molecule. The strategic functionalization of the pyridine ring is a critical aspect of drug design, and the introduction of a methoxy group to create a methoxypyridine moiety has emerged as a powerful tactic to enhance biological activity, improve pharmacokinetic profiles, and confer desirable drug-like properties. This technical guide provides a comprehensive overview of the role of the methoxypyridine group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The methoxypyridine unit is often employed as a bioisosteric replacement for other functionalities, leveraging its unique electronic and steric properties to optimize ligand-target interactions. Its presence can influence a compound's conformation, metabolic stability, and solubility, making it a versatile tool in the hands of medicinal chemists. This guide will delve into specific examples of how the methoxypyridine group has been successfully utilized in the development of enzyme inhibitors and receptor modulators, with a focus on its impact on potency and pharmacokinetics.
The Methoxypyridine Group in Enzyme Inhibition
The methoxypyridine moiety has been instrumental in the design of potent enzyme inhibitors, particularly in the fields of oncology and neurodegenerative diseases. Its ability to form key interactions within the active site of an enzyme and to modulate the overall properties of the inhibitor makes it a valuable component in structure-activity relationship (SAR) studies.
PI3K/mTOR Dual Inhibitors
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy. The methoxypyridine scaffold has been successfully incorporated into potent PI3K/mTOR inhibitors.
One notable example is the development of sulfonamide methoxypyridine derivatives. In a series of these compounds, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide fragment was identified as a key pharmacophore for potent PI3K inhibitory activity. The methoxy group at the 2-position of the pyridine ring plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase, facilitating key interactions with hinge region residues.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [1][2] |
| mTOR | 23 | HCT-116 | 20 | [1][2] | |
| Omipalisib | PI3Kα | 0.019 (Ki) | - | - | [3] |
| mTORC1 | 0.18 (Ki) | - | - | [3] | |
| mTORC2 | 0.3 (Ki) | - | - | [3] |
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
PI3Kα enzyme (e.g., SignalChem, Cat. No. P27-122DH)[1]
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9102)[1]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; EIF4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation, Survival, Growth", shape=ellipse, fillcolor="#F1F3F4"]; Inhibitor [label="Methoxypyridine-based\nPI3K/mTOR Dual Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; mTORC2 -> AKT [label="Phosphorylation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> S6K [label="Phosphorylation"]; mTORC1 -> EIF4EBP1 [label="Phosphorylation"]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [label="Inhibition of translation initiation"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335"]; } PI3K/AKT/mTOR Signaling Pathway with points of inhibition.
Gamma-Secretase Modulators
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Modulating the activity of γ-secretase to reduce the production of the aggregation-prone Aβ42 peptide is a key therapeutic strategy. The insertion of a methoxypyridine motif into γ-secretase modulators (GSMs) has been shown to improve their activity and physicochemical properties, such as solubility.[4][5]
In one study, the replacement of a fluorophenyl group with a methoxypyridine moiety in a series of aminothiazole-based GSMs led to a significant improvement in potency and aqueous solubility. The 3-methoxypyridine derivative 22d showed a nearly 3-fold improvement in activity compared to the parent compound.[4][6]
| Compound | Aβ42 Inhibition IC50 (nM) | Aqueous Solubility (µM) | Reference |
| 22d | 60 | Fair | [4][6] |
| Parent Compound | ~180 | Poor | [4][6] |
| 64 | Potent (in vivo reduction of Aβ42) | Improved | [5][6][7][8] |
This protocol outlines a general method for assessing the activity of γ-secretase modulators in a cell-based assay.
Materials:
-
U2OS cell line stably expressing a green fluorescent APP-C99 construct[5][8]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
DAPI solution
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed the U2OS-APP-C99 cells in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the cells for 24 hours to allow for the modulation of APP processing.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP signal from the APP-C99 construct and the DAPI signal from the nuclei.
-
Analyze the images to quantify the accumulation of fluorescent APP vesicles within the cells. An increase in intracellular GFP puncta indicates inhibition of γ-secretase activity.
-
Calculate the percent modulation for each compound concentration and determine the EC50 or IC50 value.
// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#F1F3F4"]; Primary_Screen [label="Primary Screening:\nCell-based Aβ42 Assay (ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=diamond, fillcolor="#FBBC05"]; Dose_Response [label="Dose-Response and\nIC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity_Assay [label="Selectivity Assay:\nNotch Cleavage Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADME_Tox [label="In Vitro ADME/Tox Profiling:\n- Solubility\n- Permeability (Caco-2)\n- Metabolic Stability (Microsomes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization:\nSAR Studies", fillcolor="#FBBC05"]; In_Vivo_PK [label="In Vivo Pharmacokinetics\nin Rodents", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Efficacy [label="In Vivo Efficacy in\nAlzheimer's Disease Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Dose_Response [label="Active Compounds"]; Hit_ID -> Start [label="Inactive Compounds", style=dashed]; Dose_Response -> Selectivity_Assay; Selectivity_Assay -> ADME_Tox [label="Selective Compounds"]; Selectivity_Assay -> Dose_Response [label="Non-selective Compounds", style=dashed]; ADME_Tox -> Lead_Opt; Lead_Opt -> Dose_Response [label="Iterative Design and Synthesis", style=dashed]; Lead_Opt -> In_Vivo_PK [label="Optimized Leads"]; In_Vivo_PK -> In_Vivo_Efficacy; In_Vivo_Efficacy -> Candidate; } Workflow for Gamma-Secretase Modulator (GSM) discovery.
The Methoxypyridine Group in Receptor Modulation
The methoxypyridine moiety is also a key feature in the design of ligands that modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Nicotinic acetylcholine receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulating the activity of nAChR subtypes is a therapeutic approach for various neurological and psychiatric disorders. The methoxypyridine group has been incorporated into potent and selective nAChR agonists. For instance, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with various substituents on the pyridine ring to explore the structure-activity relationships. The position of the methoxy group can significantly influence the binding affinity (Ki) and functional activity at different nAChR subtypes.
This protocol describes a general method for determining the binding affinity of test compounds for nicotinic acetylcholine receptors using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Epibatidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., Nicotine)
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either assay buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 value for the test compound by analyzing the competition binding data using appropriate software.
// Nodes ACh [label="Acetylcholine (ACh) or\nMethoxypyridine Agonist", shape=ellipse, fillcolor="#F1F3F4"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Influx [label="Na+ / Ca2+ Influx", fillcolor="#FBBC05"]; Depolarization [label="Membrane Depolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Signaling [label="Intracellular Ca2+\nSignaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Changes in Gene Expression", shape=ellipse, fillcolor="#F1F3F4"]; Neuroprotection [label="Neuroprotection, Synaptic Plasticity", shape=ellipse, fillcolor="#F1F3F4"];
// Edges ACh -> nAChR [label="Binding"]; nAChR -> Ion_Influx [label="Channel Opening"]; Ion_Influx -> Depolarization; Ion_Influx -> Ca_Signaling; Ca_Signaling -> PI3K_AKT; Ca_Signaling -> MAPK; PI3K_AKT -> Gene_Expression; MAPK -> Gene_Expression; Gene_Expression -> Neuroprotection; } nAChR Signaling Pathway.
Impact of the Methoxypyridine Group on Pharmacokinetic Properties
A key advantage of incorporating a methoxypyridine moiety into a drug candidate is the potential to favorably modulate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the methoxy group can also participate in hydrogen bonding, which can lead to improved solubility compared to more lipophilic analogs. As mentioned earlier, the introduction of a methoxypyridine group in γ-secretase modulators significantly improved their aqueous solubility.[4]
Metabolic Stability
The methoxy group can influence the metabolic stability of a compound. It can block a potential site of metabolism (e.g., oxidation of an aromatic ring) or introduce a site for O-demethylation, which can sometimes lead to the formation of active metabolites. The metabolic fate of a methoxypyridine-containing compound is dependent on its overall structure and the specific cytochrome P450 (CYP) enzymes involved in its metabolism.
This assay is used to assess the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Permeability
The ability of a drug to permeate across biological membranes, such as the intestinal epithelium for oral drugs or the blood-brain barrier for CNS-targeted drugs, is crucial for its efficacy. The physicochemical properties of the methoxypyridine group, including its polarity and hydrogen bonding capacity, can influence a compound's permeability.
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
Control compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days until they form a confluent and differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
To measure the apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
To measure the basolateral to apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and sample from the apical chamber.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
// Nodes Hit [label="Initial Hit Compound", shape=ellipse, fillcolor="#F1F3F4"]; SAR [label="Structure-Activity Relationship (SAR) Exploration\n(Introduction/Modification of Methoxypyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="In Vitro Potency Assessment\n(IC50, Ki, EC50)", fillcolor="#FBBC05"]; Selectivity [label="Selectivity Profiling\n(Against related targets)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME_Screening [label="Early ADME Screening:\n- Solubility\n- Permeability (PAMPA/Caco-2)\n- Metabolic Stability (Microsomes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nNext-Generation Design", shape=diamond, fillcolor="#FBBC05"]; Synthesis [label="Synthesis of New Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo_PKPD [label="In Vivo PK/PD Studies\nin Animal Models", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Candidate [label="Optimized Lead Candidate", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Hit -> SAR; SAR -> Potency; Potency -> Selectivity; Selectivity -> ADME_Screening; ADME_Screening -> Data_Analysis; Data_Analysis -> Synthesis [label="Design new analogs"]; Synthesis -> Potency [style=dashed, label="Iterative Cycle"]; Data_Analysis -> In_Vivo_PKPD [label="Promising analogs"]; In_Vivo_PKPD -> Lead_Candidate; } Lead optimization workflow.
Conclusion
The methoxypyridine moiety is a highly valuable structural motif in modern drug discovery. Its strategic incorporation can significantly enhance the biological activity of a compound by optimizing interactions with the target protein. Furthermore, the physicochemical properties conferred by the methoxypyridine group can lead to improved pharmacokinetic profiles, including better solubility, metabolic stability, and permeability. The examples and experimental protocols provided in this guide highlight the multifaceted role of this versatile functional group and underscore its importance in the rational design of novel therapeutic agents. As our understanding of disease biology and drug-target interactions continues to grow, the strategic use of the methoxypyridine scaffold is poised to remain a key element in the development of the next generation of medicines.
References
- 1. enamine.net [enamine.net]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the difference between metabolic stability and permeability assays? [synapse.patsnap.com]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
(6-Methoxypyridin-3-yl)methanamine: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency. This guide focuses on the utility of (6-Methoxypyridin-3-yl)methanamine as a valuable fragment for drug discovery. Its unique combination of a methoxypyridine ring and a primary amine offers a versatile scaffold for interaction with a range of biological targets, particularly protein kinases. The pyridine nitrogen and methoxy group can act as hydrogen bond acceptors, while the aminomethyl group provides a key vector for synthetic elaboration, allowing for fragment growing, linking, and merging strategies.
This document provides a comprehensive overview of the physicochemical properties, synthesis, and application of (6-Methoxypyridin-3-yl)methanamine in drug discovery, with a particular focus on its incorporation into potent kinase inhibitors. Detailed experimental protocols for fragment screening and synthesis are provided to enable researchers to effectively utilize this fragment in their discovery programs.
Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine
The properties of (6-Methoxypyridin-3-yl)methanamine make it an attractive starting point for FBDD, adhering well to the "Rule of Three," which suggests fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 138.17 g/mol | --INVALID-LINK-- |
| CAS Number | 262295-96-5 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | 0.19 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | --INVALID-LINK-- |
| Rotatable Bonds | 3 | Calculated |
| Physical Form | Liquid | --INVALID-LINK-- |
Synthesis of (6-Methoxypyridin-3-yl)methanamine and Derivatives
The synthesis of (6-Methoxypyridin-3-yl)methanamine can be readily achieved from commercially available starting materials. A common and efficient route involves the reduction of 6-methoxynicotinonitrile or the reductive amination of 6-methoxynicotinaldehyde.
Synthesis of (6-Methoxypyridin-3-yl)methanamine via Reductive Amination
This two-step protocol starts with the synthesis of the aldehyde precursor followed by reductive amination.
Step 1: Synthesis of 6-Methoxynicotinaldehyde
A plausible synthetic route to 6-methoxynicotinaldehyde starts from 6-chloronicotinaldehyde through a nucleophilic aromatic substitution with sodium methoxide.
Experimental Protocol:
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxynicotinaldehyde.
Step 2: Reductive Amination of 6-Methoxynicotinaldehyde
The resulting aldehyde can be converted to the primary amine via reductive amination.
Experimental Protocol:
-
Dissolve 6-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add an excess of ammonia in methanol (e.g., 7N solution, 10 eq).
-
To this solution, add a reducing agent such as sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (6-Methoxypyridin-3-yl)methanamine.
Synthesis of N-Substituted Derivatives (Fragment Elaboration)
The primary amine of (6-Methoxypyridin-3-yl)methanamine serves as a key handle for fragment growing. Standard amide coupling or further reductive amination with other aldehydes/ketones can be employed.
Experimental Protocol for Amide Coupling:
-
To a solution of (6-Methoxypyridin-3-yl)methanamine (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.
Fragment Screening Methodologies
To identify initial hits, fragment libraries containing (6-Methoxypyridin-3-yl)methanamine can be screened against a biological target using various biophysical techniques. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for detecting the weak interactions typical of fragments.
Surface Plasmon Resonance (SPR) Screening
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (the protein target).
Experimental Protocol:
-
Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Fragment Library Preparation: Prepare a stock solution of (6-Methoxypyridin-3-yl)methanamine and other fragments in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched between samples and the running buffer (e.g., 1-5%).
-
Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface (to subtract non-specific binding). Monitor the change in response units (RU).
-
Data Analysis: A binding event is indicated by a significant increase in RU on the protein surface compared to the reference surface.
-
Hit Validation: Confirm positive hits by dose-response analysis to determine the dissociation constant (Kd). Calculate the Ligand Efficiency (LE) using the formula: LE = -ΔG / (number of heavy atoms), where ΔG = RTln(Kd).
NMR-Based Screening: Saturation Transfer Difference (STD)
Principle: STD NMR detects the binding of a small molecule to a large protein by observing the transfer of saturation from the protein to the ligand.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Prepare a stock solution of the fragment in the same buffer.
-
Screening: Acquire a reference 1D ¹H NMR spectrum of the fragment. Then, acquire an STD NMR spectrum of the fragment in the presence of the protein.
-
Data Acquisition: The STD experiment consists of two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated. The difference spectrum reveals signals from the binding fragment.
-
Data Analysis: The presence of signals in the STD difference spectrum indicates that the fragment is binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface (epitope mapping).
Case Study: RIOK2 Kinase Inhibitors
While a direct FBDD campaign starting with (6-Methoxypyridin-3-yl)methanamine has not been extensively published, its core structure is present in highly potent and selective inhibitors of RIO Kinase 2 (RIOK2), an atypical kinase implicated in cancer. The discovery of the potent RIOK2 inhibitor, CQ211 , highlights the value of the (6-methoxypyridin-3-yl) moiety in achieving high affinity and selectivity.[1][2]
| Compound | Target | IC₅₀ (nM) | Kd (nM) | Ligand Efficiency |
| CQ211 | RIOK2 | 1.2 | 6.1 | 0.35 |
The crystal structure of RIOK2 in complex with CQ211 reveals that the 6-methoxypyridine moiety is deeply buried in the ATP-binding pocket, making crucial interactions.[1] The pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The methoxy group is positioned to make favorable van der Waals contacts within a hydrophobic sub-pocket.
Signaling Pathways and Logical Relationships
The development of inhibitors based on the (6-Methoxypyridin-3-yl)methanamine fragment can impact key cellular signaling pathways. As demonstrated by the RIOK2 inhibitor CQ211, this fragment can be a core component of molecules targeting kinases involved in cancer progression. RIOK2 has been shown to be involved in the Ras/MAPK and PI3K/Akt/mTOR signaling pathways, which are central regulators of cell proliferation, survival, and growth.
Fragment-Based Drug Discovery Workflow
The general workflow for utilizing a fragment like (6-Methoxypyridin-3-yl)methanamine in a drug discovery campaign is illustrated below.
RIOK2 Signaling Pathway
The following diagram illustrates the involvement of RIOK2 in major cancer-related signaling pathways, providing a rationale for targeting this kinase.
Conclusion
(6-Methoxypyridin-3-yl)methanamine represents a high-value fragment for drug discovery, particularly for the development of kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and demonstrated success in forming the core of potent bioactive molecules make it an excellent starting point for FBDD campaigns. The detailed experimental protocols and the case study of the RIOK2 inhibitor provided in this guide are intended to equip researchers with the necessary information to effectively leverage this versatile fragment in their pursuit of novel therapeutics. The continued exploration of this and similar pyridine-based fragments will undoubtedly contribute to the expansion of the druggable proteome and the development of next-generation targeted therapies.
References
Methodological & Application
Synthesis Protocol for (6-Methoxypyridin-3-yl)methanamine dihydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines two primary synthetic routes starting from commercially available precursors: the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile and the reductive amination of 6-methoxy-3-pyridinecarboxaldehyde.
Introduction
(6-Methoxypyridin-3-yl)methanamine and its salts are key intermediates in the synthesis of a variety of biologically active compounds. The presence of the methoxypyridine core and the primary amine functionality allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol provides a comprehensive guide for the efficient laboratory-scale synthesis of the dihydrochloride salt, ensuring high purity and yield.
Synthetic Pathways
Two common and effective methods for the synthesis of (6-Methoxypyridin-3-yl)methanamine are presented below. The choice of pathway may depend on the availability of starting materials and the specific requirements of the researcher.
Pathway 1: Catalytic Hydrogenation of 6-Methoxypyridine-3-carbonitrile
This method involves the reduction of a nitrile group to a primary amine using a heterogeneous catalyst under a hydrogen atmosphere. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The addition of an acid can improve selectivity and facilitate the direct isolation of the amine salt.
Pathway 2: Reductive Amination of 6-Methoxy-3-pyridinecarboxaldehyde
This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the corresponding amine by a suitable reducing agent. Sodium borohydride is a mild and selective reducing agent often employed for this purpose.
The subsequent conversion of the resulting free amine to its dihydrochloride salt is a straightforward acid-base reaction.
Experimental Protocols
Pathway 1: Catalytic Hydrogenation of 6-Methoxypyridine-3-carbonitrile
This protocol is adapted from general procedures for the catalytic hydrogenation of pyridinecarbonitriles.[1][2]
Table 1: Reagents and Materials for Catalytic Hydrogenation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 6-Methoxypyridine-3-carbonitrile | C₇H₆N₂O | 134.14 | 1.0 eq | Starting Material |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 5-10 mol% | Catalyst |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent | Solvent |
| Hydrochloric Acid (HCl) in Dioxane (4M) | HCl | 36.46 | 2.2 eq | Acid for Salt Formation |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Excess | Reducing Agent |
Experimental Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 6-methoxypyridine-3-carbonitrile and 10% Pd/C catalyst.
-
Solvent Addition: Add methanol to the vessel to dissolve the starting material.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar). Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 30-50 °C) for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.
-
Salt Formation: To the filtrate, slowly add a 4M solution of HCl in dioxane (2.2 equivalents) with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Pathway 2: Reductive Amination of 6-Methoxy-3-pyridinecarboxaldehyde
This protocol is a general procedure for reductive amination.[3][4][5][6]
Table 2: Reagents and Materials for Reductive Amination
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 6-Methoxy-3-pyridinecarboxaldehyde | C₇H₇NO₂ | 137.14 | 1.0 eq | Starting Material |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.5 eq | Ammonia Source |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 eq | Reducing Agent |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent | Solvent |
| Hydrochloric Acid (HCl) in Diethyl Ether | HCl | 36.46 | Excess | For Salt Formation |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For work-up | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | Solvent |
Experimental Procedure:
-
Imine Formation: Dissolve 6-methoxy-3-pyridinecarboxaldehyde and ammonium chloride in methanol in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add a saturated aqueous solution of sodium hydroxide to the residue until the pH is basic (pH > 10).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (6-Methoxypyridin-3-yl)methanamine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring.
-
Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 3: Expected Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the free base (C₇H₁₀N₂O, m/z = 139.08) |
| Purity (by HPLC) | ≥ 95% |
Visualizing the Synthesis Workflow
The following diagram illustrates the two synthetic pathways for obtaining this compound.
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. gctlc.org [gctlc.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. thieme-connect.com [thieme-connect.com]
Application of (6-Methoxypyridin-3-yl)methanamine in Medicinal Chemistry: A Detailed Overview
(6-Methoxypyridin-3-yl)methanamine is a versatile bicyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a methoxy-substituted pyridine ring and a primary amine, make it a valuable synthon for the development of novel therapeutic agents across various disease areas. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery
The primary application of (6-Methoxypyridin-3-yl)methanamine in medicinal chemistry is as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities. Its reactive amine group allows for facile incorporation into larger scaffolds through amide bond formation, reductive amination, or as a nucleophile in substitution reactions. The methoxypyridine moiety often serves as a crucial pharmacophore, engaging in specific interactions with biological targets.
Key therapeutic areas where this building block has been successfully employed include:
-
Oncology: As a component of potent and selective kinase inhibitors.
-
Infectious Diseases: In the development of novel anti-mycobacterial agents.
-
Neurological Disorders and Inflammatory Diseases: As a scaffold for compounds targeting various receptors and enzymes implicated in these conditions.
The hydrochloride salt of (6-Methoxypyridin-3-yl)methanamine is frequently used in synthesis due to its enhanced solubility and stability, particularly in aqueous reaction conditions.
Case Study: RIOK2 Inhibitors for Cancer Therapy
A prominent example of the application of (6-Methoxypyridin-3-yl)methanamine is in the discovery of CQ211 , a highly potent and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). RIOK2 is an atypical kinase that plays a critical role in ribosome maturation and cell cycle progression and is implicated in multiple human cancers.
The (6-methoxypyridin-3-yl) moiety in CQ211 is crucial for its high binding affinity to the ATP-binding pocket of RIOK2. The crystal structure of the RIOK2-CQ211 complex reveals that this fragment is buried in a narrow cavity, contributing to the inhibitor's potency and selectivity. CQ211 has demonstrated potent anti-proliferative activity against various cancer cell lines and has shown promising in vivo efficacy in mouse xenograft models.[1]
Quantitative Data: RIOK2 Inhibitor Activity
The following table summarizes the in vitro activity of CQ211 and its analogs, highlighting the importance of the core structure for RIOK2 inhibition.
| Compound | RIOK2 Binding Affinity (Kd, nM) | U87MG IC50 (µM) | MKN-1 IC50 (µM) | MOLT4 IC50 (µM) |
| CQ211 (7) | 6.1 | 1.65 ± 0.53 | 1.69 ± 0.25 | 2.12 ± 0.10 |
| Analog 8 | >1000 | 4.22 ± 2.91 | 3.02 ± 1.41 | 5.34 ± 2.15 |
| Analog 9 | Not Reported | 1.25 ± 0.08 | 1.05 ± 0.32 | 1.57 ± 0.47 |
| Analog 10 | Not Reported | 4.35 ± 2.41 | 2.37 ± 0.94 | 1.75 ± 0.57 |
| Analog 11 | Not Reported | 4.45 ± 1.25 | 3.34 ± 1.51 | 3.93 ± 0.69 |
| Analog 12 | Not Reported | 3.88 | Not Reported | Not Reported |
Data sourced from multiple studies on RIOK2 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RIOK2 signaling pathway and a general workflow for the synthesis and evaluation of RIOK2 inhibitors.
Caption: RIOK2 Signaling Pathway in Ribosome Biogenesis and Cancer.
Caption: Workflow for RIOK2 Inhibitor Discovery and Optimization.
Experimental Protocols
General Procedure for the Synthesis of RIOK2 Inhibitors via Suzuki Coupling
The following is a representative protocol for the Suzuki coupling reaction to synthesize the core scaffold of RIOK2 inhibitors, adapted from procedures for similar compounds. This key step involves coupling of a boronic acid derivative of (6-Methoxypyridin-3-yl)methanamine with a suitable heterocyclic halide.
Materials:
-
8-Bromo-[1][2][3]triazolo[4,5-c]quinolin-4-one derivative (1.0 equiv)
-
(6-Methoxypyridin-3-yl)boronic acid (1.5 equiv)
-
Pd(PPh3)4 (0.1 equiv)
-
Na2CO3 (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add the 8-bromo-[1][2][3]triazolo[4,5-c]quinolin-4-one derivative, (6-methoxypyridin-3-yl)boronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of Na2CO3.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Note: The subsequent steps to obtain the final RIOK2 inhibitor would involve further modifications, such as coupling with the piperazinyl-trifluoromethylphenyl moiety.
Protocol for RIOK2 Kinase Inhibition Assay (NanoBRET™)
This protocol describes a cellular target engagement assay to determine the potency of compounds against RIOK2 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RIOK2 fusion vector
-
NanoBRET™ Tracer K-5
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
Procedure:
-
Seed HEK293 cells transiently expressing the NanoLuc®-RIOK2 fusion protein into 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.
-
Add the serially diluted test compounds to the wells and incubate for 1 hour at 37 °C.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm) using a luminometer.
-
Calculate the IC50 value from the dose-response curve by plotting the BRET ratio against the logarithm of the compound concentration.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG, MKN-1, MOLT4)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curves.
Conclusion
(6-Methoxypyridin-3-yl)methanamine is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of potent and selective modulators of various biological targets. Its successful application in the development of RIOK2 inhibitors for cancer therapy underscores its importance in modern drug discovery. The provided data, protocols, and diagrams offer a comprehensive resource for researchers aiming to leverage this scaffold in their own drug development programs.
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a (6-Methoxypyridin-3-yl)methanamine-Containing Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. While common linkers are often composed of polyethylene glycol (PEG) or alkyl chains, the incorporation of rigid and functionalizable moieties, such as pyridine rings, can offer advantages in terms of solubility, metabolic stability, and pre-organization of the PROTAC for optimal ternary complex formation. This document provides detailed application notes and protocols for the synthesis of PROTACs incorporating a (6-Methoxypyridin-3-yl)methanamine-derived linker, a building block that offers a combination of rigidity and functional handles for versatile PROTAC assembly. Although direct literature examples of PROTACs synthesized with this specific building block are not prevalent, the following protocols are based on established synthetic strategies for creating PROTACs with pyridine-containing linkers.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable." The design and synthesis of PROTACs involve the careful selection of a POI binder, an E3 ligase ligand (commonly for Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker of appropriate length and composition.[1][2][3]
The linker plays a crucial role in PROTAC activity. Its length, flexibility, and chemical nature dictate the geometry of the ternary complex and can significantly impact the efficiency of protein degradation.[1][2] The incorporation of a (6-Methoxypyridin-3-yl)methanamine moiety into the linker can provide several potential benefits:
-
Improved Solubility and Pharmacokinetics: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The metabolic stability of the linker can also be enhanced.
-
Rigidity and Conformational Control: The rigid pyridine ring can help to pre-organize the PROTAC molecule, reducing the entropic penalty upon binding to the target protein and E3 ligase, which may lead to more stable ternary complex formation.
-
Versatile Synthesis: The methoxy and aminomethyl groups on the pyridine ring offer functional handles for various chemical modifications and attachments to the POI and E3 ligase ligands.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
References
- 1. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
(6-Methoxypyridin-3-yl)methanamine Dihydrochloride: An Evaluation as a Protein Degrader Building Block
Despite its commercial availability and classification by some chemical suppliers as a "Protein Degrader Building Block," a comprehensive review of scientific literature and chemical databases reveals no specific, publicly available application notes, experimental protocols, or quantitative data detailing the use of (6-Methoxypyridin-3-yl)methanamine dihydrochloride in the synthesis of protein degraders such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
Extensive searches for the application of this compound in the synthesis of common E3 ligase ligands, including those for Cereblon (CRBN), Von Hippel-Lindau (VHL), and inhibitors of apoptosis proteins (IAPs), did not yield any published synthetic routes or methodologies that utilize this compound as a starting material or intermediate.
While the chemical structure of (6-Methoxypyridin-3-yl)methanamine—a pyridine ring with a methoxy group and a methanamine substituent—presents functionalities that could theoretically be incorporated into the linker or E3 ligase-binding components of a heterobifunctional degrader, there is currently no documented evidence in peer-reviewed literature to support its practical application in this context.
Researchers and drug development professionals seeking to construct novel protein degraders are advised to consult established literature for validated building blocks and synthetic strategies. The development of novel linkers and E3 ligase ligands is a dynamic area of research, and future publications may yet describe the utility of this and other novel chemical scaffolds.
General Principles of Protein Degrader Synthesis
For researchers interested in the general principles of constructing protein degraders, the following workflow outlines the key stages.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of PROTACs.
Signaling Pathway: Ubiquitin-Proteasome System
Protein degraders function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The diagram below illustrates this process.
Caption: Mechanism of action of a PROTAC via the ubiquitin-proteasome system.
Application Notes and Protocols for Experimental Design Using (6-Methoxypyridin-3-yl)methanamine dihydrochloride
Introduction
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a versatile bifunctional building block for chemical synthesis, particularly in the field of medicinal chemistry and drug discovery. Its structure, featuring a methoxypyridine core and a primary amine, makes it a valuable starting material for the synthesis of a wide range of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of potential therapeutic agents, with a focus on the development of kinase inhibitors targeting the PI3K/mTOR signaling pathway.
Application Note 1: Synthesis of Novel Sulfonamide Derivatives as Potential PI3K/mTOR Inhibitors
This application note describes a synthetic protocol for the derivatization of this compound to generate a library of sulfonamide compounds. These derivatives are designed based on pharmacophoric features of known PI3K/mTOR inhibitors and can be screened for biological activity.
Experimental Workflow: Two-Step Synthesis of a Sulfonamide Derivative
The synthesis involves a two-step process: first, the formation of a sulfonamide by reacting the primary amine of (6-Methoxypyridin-3-yl)methanamine with a sulfonyl chloride, followed by a palladium-catalyzed cross-coupling reaction to introduce further diversity.
Analytical Methods for the Characterization of (6-Methoxypyridin-3-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (6-Methoxypyridin-3-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds. The methods described herein are essential for identity confirmation, purity assessment, and quality control.
Compound Information
| Property | Value | Reference |
| IUPAC Name | (6-Methoxypyridin-3-yl)methanamine | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| CAS Number | 262295-96-5 | [1] |
| Canonical SMILES | COC1=NC=C(C=C1)CN | [1] |
Analytical Techniques and Protocols
This section outlines the primary analytical techniques for the characterization of (6-Methoxypyridin-3-yl)methanamine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a robust method for determining the purity of (6-Methoxypyridin-3-yl)methanamine and for quantifying it in reaction mixtures or final products. A reverse-phase method is typically employed.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of (6-Methoxypyridin-3-yl)methanamine.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Standard Preparation: Accurately weigh and dissolve (6-Methoxypyridin-3-yl)methanamine in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Retention Time (t_R) | 4-6 minutes (highly dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of (6-Methoxypyridin-3-yl)methanamine and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of (6-Methoxypyridin-3-yl)methanamine.
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol. For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the primary amine to a less polar trimethylsilyl derivative.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The mass spectrum of the analyte should show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Expected Mass Spectral Data (Illustrative):
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 108 | [M - CH₂NH₂]⁺ |
| 95 | [M - CH₃O - H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of (6-Methoxypyridin-3-yl)methanamine.
Logical Relationship for NMR Signal Assignment
Caption: Correlation of molecular structure with expected NMR signals.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR: COSY and HSQC experiments can be performed to aid in assignments.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Expected NMR Data (in CDCl₃, Illustrative):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.1 (d), ~7.5 (dd), ~6.7 (d) | Doublet, Doublet of Doublets, Doublet | 1H, 1H, 1H | Pyridyl Protons |
| -CH₂- | ~3.8 (s) | Singlet | 2H | Methylene Protons |
| -OCH₃ | ~3.9 (s) | Singlet | 3H | Methoxy Protons |
| -NH₂ | ~1.6 (br s) | Broad Singlet | 2H | Amine Protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~163, ~148, ~137, ~125, ~110 | Pyridyl Carbons |
| -CH₂- | ~43 | Methylene Carbon |
| -OCH₃ | ~53 | Methoxy Carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in (6-Methoxypyridin-3-yl)methanamine.
Protocol:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridyl) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |
| 1600-1580 | Strong | C=N, C=C Stretch | Pyridyl Ring |
| 1250-1200 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |
| 1100-1000 | Strong | C-N Stretch | Amine |
Summary and Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of (6-Methoxypyridin-3-yl)methanamine. The combination of HPLC, GC-MS, NMR, and FTIR allows for unambiguous identification, purity assessment, and structural elucidation, which are critical for ensuring the quality and consistency of this important chemical intermediate in research and drug development. The provided protocols and expected data serve as a valuable resource for scientists working with this compound.
References
Application Note: HPLC-MS Analysis for Reaction Monitoring of (6-Methoxypyridin-3-yl)methanamine in Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of reactions involving (6-Methoxypyridin-3-yl)methanamine. Specifically, this document provides a protocol for monitoring the progress of an amide coupling reaction, a fundamental transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The described method is suitable for tracking the consumption of reactants and the formation of the desired product, ensuring reaction completion and enabling optimization of reaction conditions.
Introduction
(6-Methoxypyridin-3-yl)methanamine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active molecules. Its primary amine functionality makes it an ideal substrate for reactions such as amide bond formation, reductive amination, and nucleophilic substitution. Accurate and efficient monitoring of these reactions is crucial for process development, yield optimization, and impurity profiling. HPLC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal tool for real-time reaction analysis. This application note provides a comprehensive protocol for the HPLC-MS analysis of an amide coupling reaction between (6-Methoxypyridin-3-yl)methanamine and a generic carboxylic acid.
Experimental Protocols
Amide Coupling Reaction
A representative amide coupling reaction is presented below, where (6-Methoxypyridin-3-yl)methanamine is reacted with a carboxylic acid in the presence of a coupling agent and a base.
Reaction Scheme:
(6-Methoxypyridin-3-yl)methanamine + R-COOH --(Coupling Agent, Base)--> N-((6-methoxypyridin-3-yl)methyl)amide
Materials:
-
(6-Methoxypyridin-3-yl)methanamine
-
Carboxylic acid (R-COOH)
-
Coupling Agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Solvent (e.g., DMF, DCM)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and the base.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (6-Methoxypyridin-3-yl)methanamine to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 0, 1, 2, 4, and 24 hours).
Sample Preparation for HPLC-MS Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume of a 1:1 mixture of acetonitrile and water (e.g., 1 mL).
-
Vortex the sample to ensure homogeneity.
-
If necessary, centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | As per instrument recommendation |
Data Presentation
The progress of the reaction can be monitored by tracking the peak areas of the starting materials and the product over time. The following table provides a representative example of quantitative data obtained from the HPLC-MS analysis.
Table 1: Reaction Monitoring Data
| Time (hours) | (6-Methoxypyridin-3-yl)methanamine (Peak Area) | Carboxylic Acid (Peak Area) | Product (Peak Area) | % Conversion |
| 0 | 1,250,000 | 1,500,000 | 0 | 0% |
| 1 | 625,000 | 750,000 | 800,000 | 50% |
| 2 | 125,000 | 150,000 | 1,450,000 | 90% |
| 4 | < 10,000 | < 15,000 | 1,600,000 | >99% |
| 24 | Not Detected | Not Detected | 1,610,000 | 100% |
% Conversion is calculated based on the consumption of the limiting reagent, in this case, (6-Methoxypyridin-3-yl)methanamine.
Visualizations
Amide Coupling Reaction Pathway
Caption: A diagram illustrating the amide coupling reaction.
HPLC-MS Analytical Workflow
Caption: The experimental workflow for reaction monitoring.
Conclusion
The HPLC-MS method described in this application note is a reliable and efficient tool for monitoring the progress of amide coupling reactions involving (6-Methoxypyridin-3-yl)methanamine. The protocol provides a clear and detailed procedure for sample preparation and analysis, enabling researchers to obtain accurate and reproducible results. The presented data and visualizations serve as a practical guide for implementing this method in a laboratory setting for process optimization and quality control in drug discovery and development.
Application Notes: 1H NMR Characterization of (6-Methoxypyridin-3-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its presence as a structural motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the characterization of (6-Methoxypyridin-3-yl)methanamine using proton (¹H) NMR spectroscopy.
While a comprehensive, experimentally validated ¹H NMR dataset for (6-Methoxypyridin-3-yl)methanamine could not be located in the public domain during the literature search, this document outlines the expected ¹H NMR spectral characteristics based on the analysis of its chemical structure and data from analogous compounds. The provided experimental protocol can be used to acquire a high-quality ¹H NMR spectrum for this compound.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of (6-Methoxypyridin-3-yl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the methoxy group. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for (6-Methoxypyridin-3-yl)methanamine
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~8.0-8.2 | d | 1H | ~2-3 |
| H-4 (Pyridine) | ~7.5-7.7 | dd | 1H | ~8-9, ~2-3 |
| H-5 (Pyridine) | ~6.7-6.9 | d | 1H | ~8-9 |
| -OCH₃ | ~3.9-4.1 | s | 3H | N/A |
| -CH₂NH₂ | ~3.7-3.9 | s | 2H | N/A |
| -NH₂ | Variable (broad) | s | 2H | N/A |
Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and the signal may be broad or exchange with solvent protons.
Experimental Protocol: ¹H NMR Spectrum Acquisition
This section details the procedure for acquiring a ¹H NMR spectrum of (6-Methoxypyridin-3-yl)methanamine.
Materials and Equipment:
-
(6-Methoxypyridin-3-yl)methanamine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (6-Methoxypyridin-3-yl)methanamine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard (e.g., TMS) to the solution, if required for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Spectral width
-
Number of scans
-
Acquisition time
-
Relaxation delay
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
-
Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of (6-Methoxypyridin-3-yl)methanamine.
Caption: Workflow for 1H NMR analysis.
The protocol and expected spectral data provided in these application notes serve as a comprehensive guide for the ¹H NMR characterization of (6-Methoxypyridin-3-yl)methanamine. Following the outlined experimental procedure will enable researchers to obtain a high-quality spectrum, which can then be compared against the predicted data for structural verification and purity assessment. This information is crucial for ensuring the quality of the compound used in further research and development activities.
Application Notes and Protocols for the Use of (6-Methoxypyridin-3-yl)methanamine in the Synthesis of Anti-Mycobacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of novel anti-mycobacterial agents with new mechanisms of action. Pyridine-containing compounds have shown considerable promise in the field of anti-tuberculosis drug discovery. This document provides detailed application notes and protocols for the use of (6-Methoxypyridin-3-yl)methanamine and its analogs as key building blocks in the synthesis of a novel class of anti-mycobacterial agents: pyrazolo[1,5-a]pyrimidines. These compounds have been identified as potent inhibitors of mycobacterial ATP synthase, an essential enzyme for the survival of Mtb.[1][2][3]
Application Notes
(6-Methoxypyridin-3-yl)methanamine and its structural isomers, such as (6-methoxypyridin-2-yl)methanamine, serve as crucial synthons for introducing a substituted pyridine moiety into the pyrazolo[1,5-a]pyrimidine scaffold. This structural feature has been shown to be important for the anti-mycobacterial activity of this class of compounds. The methoxy group on the pyridine ring can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. The synthesis generally involves a multi-step process culminating in the reaction of a chloropyrazolo[1,5-a]pyrimidine intermediate with an appropriate amine, such as (6-methoxypyridin-2-yl)methanamine.
The primary mechanism of action for this class of compounds is the inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis.[1][2][3][4] This enzyme is a critical component of the electron transport chain and is responsible for generating the majority of the cell's ATP. Inhibition of ATP synthase disrupts the energy metabolism of the bacterium, leading to cell death.[4] This mechanism is distinct from that of many current anti-TB drugs, making these compounds promising candidates for treating drug-resistant strains.
Experimental Protocols
General Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating anti-mycobacterial compounds using (6-methoxypyridin-3-yl)methanamine or its analogs is outlined below.
Synthesis of N-((6-methoxypyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 48)
This protocol is based on the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
-
(6-methoxypyridin-2-yl)methanamine
-
Diisopropylethylamine (DIPEA)
-
Isopropyl alcohol (iPrOH)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) in isopropyl alcohol, add (6-methoxypyridin-2-yl)methanamine (0.163 mmol) and diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic fractions, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the pure compound 48.
Protocol for In Vitro Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized compounds
-
Alamar Blue reagent
-
96-well microplates
-
Incubator (37 °C)
Procedure:
-
Prepare a serial dilution of the synthesized compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^4 CFU/mL in each well.
-
Add the bacterial suspension to each well of the microplate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Quantitative Data
The anti-mycobacterial activity of a series of synthesized 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was evaluated against M. tuberculosis H37Rv. The results are summarized in the table below.
| Compound ID | R Group on Pyridine | MIC90 (µg/mL)[1][2][3] |
| 45 | 6-fluoro | >10 |
| 46 | 6-bromo | 1.0 |
| 47 | 6-chloro | 0.5 |
| 48 | 6-methoxy | 0.25 |
| 49 | 6-(dimethylamino) | 0.125 |
| 50 | 4-methoxy | 0.5 |
| 51 | 4-(trifluoromethyl) | 2.5 |
| Isoniazid | (Reference Drug) | 0.03 |
| Rifampicin | (Reference Drug) | 0.06 |
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
The primary target of the pyrazolo[1,5-a]pyrimidine class of compounds is the F1Fo-ATP synthase of Mycobacterium tuberculosis. This enzyme is a complex molecular machine embedded in the bacterial cell membrane that plays a crucial role in cellular energy production.
The F1Fo-ATP synthase utilizes the proton motive force across the mycobacterial inner membrane to drive the synthesis of ATP from ADP and inorganic phosphate (Pi). The Fo subunit forms a proton channel through the membrane, and the flow of protons causes the rotation of a central stalk that connects to the F1 subunit in the cytoplasm. This rotation induces conformational changes in the F1 subunit, leading to ATP synthesis. Pyrazolo[1,5-a]pyrimidine derivatives bind to the Fo subunit, blocking the proton channel and thereby inhibiting the rotation of the enzyme.[4] This disruption of ATP synthesis ultimately leads to a depletion of cellular energy and bacterial cell death. This targeted approach provides a promising strategy for the development of new anti-tuberculosis therapies.
References
- 1. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines [mdpi.com]
- 3. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes: Coupling Reactions with (6-Methoxypyridin-3-yl)methanamine
(6-Methoxypyridin-3-yl)methanamine is a versatile primary amine building block frequently utilized in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in biologically active compounds, making it a valuable starting material for synthesizing libraries of molecules for screening and lead optimization. The primary amino group provides a key handle for a variety of coupling reactions, most notably for the formation of amide bonds.
The most prevalent application for this amine is its reaction with carboxylic acids to form stable amide linkages, a cornerstone of drug synthesis.[1][2] This transformation requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents. The choice of reagent and conditions is critical and depends on factors such as the complexity of the substrates, potential for racemization, and the desired scale of the reaction.[3]
Common strategies for activating the carboxylic acid include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive such as N-hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][4] HATU is often preferred for its high efficiency, fast reaction rates, and ability to suppress epimerization, particularly in complex syntheses.[4]
Beyond amide coupling, the primary amine can also participate in other C-N bond-forming reactions, such as palladium-catalyzed Buchwald-Hartwig amination with aryl halides, although this is less common for an already-functionalized amine of this type compared to its use as a nucleophile.[5][6]
Comparative Overview of Common Amide Coupling Protocols
The selection of an appropriate coupling protocol is crucial for achieving high yield and purity. The following table summarizes typical conditions for two widely used methods applicable to (6-Methoxypyridin-3-yl)methanamine.
| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU | EDC |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | Non-nucleophilic base (e.g., DIPEA, TEA) | Non-nucleophilic base (e.g., DIPEA, NMM) |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1.0 : 1.1 : 1.1 : 3.0 | 1.0 : 1.1 : 1.2 : 1.2 |
| Typical Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 18 hours[3] | 4 - 24 hours |
| Key Advantage | High efficiency, fast, low racemization[4] | Cost-effective, water-soluble byproducts |
| Work-up | Aqueous wash to remove DIPEA salts & TMU | Aqueous wash to remove urea byproduct |
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for coupling a carboxylic acid with (6-Methoxypyridin-3-yl)methanamine using HATU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(6-Methoxypyridin-3-yl)methanamine (1.1 equiv)
-
HATU (1.1 equiv)[3]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids to a concentration of 0.1–0.5 M.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.[7]
-
Add (6-Methoxypyridin-3-yl)methanamine (1.1 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a classic and cost-effective method for amide bond formation.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(6-Methoxypyridin-3-yl)methanamine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (N-hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (6-Methoxypyridin-3-yl)methanamine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (1.2 equiv).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes help remove unreacted starting materials and the urea byproduct of EDC.[3]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis and a potential biological application of compounds derived from (6-Methoxypyridin-3-yl)methanamine.
Caption: General workflow for HATU-mediated amide coupling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.[8]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Large-Scale Synthesis of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in pharmaceutical and agrochemical research. The primary synthetic route detailed is the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile. Alternative reduction methods are also discussed. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathway and experimental workflow to aid in successful scale-up.
Introduction
(6-Methoxypyridin-3-yl)methanamine and its dihydrochloride salt are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the methoxypyridine core and the primary amine functionality allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The dihydrochloride salt offers improved stability and handling properties compared to the free base. This document outlines a robust and scalable synthetic process for its preparation.
Synthetic Pathway Overview
The most common and industrially viable route for the synthesis of (6-Methoxypyridin-3-yl)methanamine is the reduction of the corresponding nitrile, 6-methoxypyridine-3-carbonitrile. This precursor is commercially available or can be synthesized from simpler starting materials. The reduction of the nitrile to the primary amine can be achieved through several methods, with catalytic hydrogenation being the most prominent for large-scale applications due to its efficiency and environmental considerations.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile. Please note that yields and purity are dependent on the specific reaction conditions and scale.
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) | Lithium Aluminum Hydride (LAH) |
| Catalyst Loading | 5-20% (w/w) | 5-10% (w/w) | 2-4 equivalents |
| Typical Solvent | Methanol, Ethanol, Ammonia in Methanol | Methanol, Ethanol, Acetic Acid | Diethyl ether, THF |
| Temperature | 25-80 °C | 25-60 °C | 0 °C to reflux |
| Pressure (for hydrogenation) | 50-500 psi (H₂) | 50-500 psi (H₂) | Atmospheric |
| Typical Reaction Time | 4-24 hours | 4-24 hours | 2-12 hours |
| Reported Yield (of amine) | 70-95% | 75-98% | 60-90% |
| Purity (before purification) | >90% | >95% | >85% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Catalytic Hydrogenation with Raney Nickel
This protocol describes a representative procedure for the large-scale reduction of 6-methoxypyridine-3-carbonitrile using Raney Nickel as the catalyst. Raney Nickel is a cost-effective choice for industrial-scale hydrogenations.
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol (or Ethanol)
-
Ammonia (7N solution in Methanol, optional but recommended to suppress secondary amine formation)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (concentrated)
-
Isopropyl alcohol (IPA)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor)
-
Inert atmosphere glove box or bag for handling pyrophoric catalyst
-
Filtration apparatus
-
Glass-lined reactor for workup and salt formation
-
pH meter
Caption: Experimental workflow for catalytic hydrogenation and salt formation.
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, charge a solution of 6-methoxypyridine-3-carbonitrile in methanol (and optionally, ammoniacal methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry to the reactor. The catalyst is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-300 psi) and heat to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Quench the filter cake with water.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (6-Methoxypyridin-3-yl)methanamine as an oil.
-
Dihydrochloride Salt Formation: Dissolve the crude amine in isopropyl alcohol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH < 2).
-
Isolation: The dihydrochloride salt will precipitate. Stir the slurry at low temperature for a period to ensure complete precipitation. Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to afford this compound.
Protocol 2: Alternative Reduction using Lithium Aluminum Hydride (LAH)
For smaller-scale synthesis or when high-pressure hydrogenation equipment is not available, reduction with Lithium Aluminum Hydride (LAH) is an option. However, LAH is a highly reactive and hazardous reagent, and its use on a large scale requires specialized handling procedures.
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or methanol)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LAH in anhydrous diethyl ether or THF.
-
Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 6-methoxypyridine-3-carbonitrile in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture and wash the solid with diethyl ether or THF.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Salt Formation: Form the dihydrochloride salt as described in Protocol 1.
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Raney Nickel is pyrophoric when dry and should be handled under an inert atmosphere or as a slurry.
-
Lithium Aluminum Hydride: LAH reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme care.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Conclusion
The large-scale synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile. This method offers high yields, operational simplicity on a large scale, and avoids the use of stoichiometric, hazardous reducing agents. While alternative methods like LAH reduction are available, they are generally less suitable for industrial production. The provided protocols and data serve as a comprehensive guide for researchers and process chemists in the development and scale-up of this important synthetic intermediate. Optimization of reaction parameters may be necessary to achieve desired yield and purity targets for specific applications.
Application Notes and Protocols for (6-Methoxypyridin-3-yl)methanamine Dihydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a versatile bifunctional building block well-suited for solid-phase synthesis (SPS) methodologies. Its primary amine allows for initial attachment to a variety of solid supports, while the substituted pyridine core offers a scaffold for the generation of diverse chemical libraries. This scaffold is of particular interest in drug discovery, as the pyridine moiety is a common feature in many biologically active compounds. These application notes provide detailed protocols for the utilization of this compound in the solid-phase synthesis of small molecule libraries, which can be screened for a variety of therapeutic targets. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Core Applications
The primary application of this compound in solid-phase synthesis is as a foundational scaffold for creating libraries of substituted pyridine derivatives. This can be broadly categorized into two main approaches:
-
Scaffold-Based Library Synthesis: The methoxypyridine core can be further functionalized to generate a library of compounds with diverse substituents. This is particularly useful in structure-activity relationship (SAR) studies.
-
Peptidomimetic Design: The molecule can be incorporated into peptide or small molecule chains to create peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.
Data Presentation
As no specific quantitative data for the solid-phase synthesis yield using this compound was found in the public domain, the following table presents representative data for a generic solid-phase synthesis workflow involving the immobilization of a primary amine and subsequent diversification steps. This data is intended to provide a realistic expectation of yields and purities achievable with the described protocols.
| Step | Parameter | Typical Value |
| 1. Resin Loading | Initial loading of primary amine | 0.5 - 1.0 mmol/g |
| 2. Acylation | Yield per step | > 95% |
| 3. Sulfonylation | Yield per step | > 90% |
| 4. Cleavage from Resin | Overall Yield | 60 - 85% |
| 5. Final Product | Purity (LC-MS) | > 90% |
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in solid-phase synthesis.
Protocol 1: Immobilization of (6-Methoxypyridin-3-yl)methanamine on a Solid Support
This protocol describes the attachment of the primary amine to a 2-chlorotrityl chloride resin, a common acid-labile resin suitable for the synthesis of small molecules.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (0.42 g, 2.0 mmol) and DIPEA (0.7 mL, 4.0 mmol) in a mixture of anhydrous DCM (8 mL) and DMF (2 mL).
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Diversification of the Resin-Bound Scaffold
This protocol provides a general method for diversifying the immobilized scaffold through acylation, which can be adapted for a wide range of carboxylic acids.
Materials:
-
Resin-bound (6-Methoxypyridin-3-yl)methanamine (from Protocol 1)
-
Carboxylic acid (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Swell the resin-bound amine (0.2 g, ~0.2 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate flask, dissolve the carboxylic acid (0.6 mmol, 3 equivalents) and HOBt (0.081 g, 0.6 mmol, 3 equivalents) in anhydrous DMF (3 mL).
-
Add DIC (0.094 mL, 0.6 mmol, 3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines). If the test is positive, repeat the coupling step.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
The resin is now ready for the next diversification step or cleavage.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the synthesized molecule from the 2-chlorotrityl resin using a mild acidic solution.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Collection vessel
-
Rotary evaporator
Procedure:
-
Wash the resin with DCM (3 x 5 mL) and dry it partially.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (2:5:93, 10 mL).
-
Add the cleavage cocktail to the resin and shake gently for 1 hour at room temperature.
-
Drain the solution into a collection vessel.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by standard techniques such as flash chromatography or preparative HPLC.
Logical Relationships in Solid-Phase Synthesis
The success of a solid-phase synthesis campaign relies on a logical sequence of well-optimized steps. The following diagram illustrates the key relationships and decision points in a typical workflow.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse small molecule libraries. The protocols provided herein offer a robust starting point for researchers to incorporate this scaffold into their drug discovery programs. The adaptability of solid-phase synthesis allows for the rapid generation of numerous analogs for biological screening, accelerating the identification of new therapeutic leads. While the provided protocols are based on well-established methodologies, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purities.
Application Note: Derivatization of (6-Methoxypyridin-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-Methoxypyridin-3-yl)methanamine is a valuable scaffold in medicinal chemistry, appearing in a number of potent and selective inhibitors of various biological targets. Its structure offers multiple points for chemical modification, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This application note provides detailed protocols for the derivatization of the primary amine of (6-methoxypyridin-3-yl)methanamine via amide coupling and reductive amination, and discusses strategies for SAR exploration, including bioisosteric replacement of the methoxy group.
Core Derivatization Strategies
The primary amine of (6-methoxypyridin-3-yl)methanamine is a versatile handle for introducing a wide range of substituents. The two most common and effective methods for its derivatization are amide coupling and reductive amination.
-
Amide Coupling: This reaction forms a stable amide bond by reacting the primary amine with a carboxylic acid or its activated derivative. This method allows for the introduction of a vast array of chemical functionalities.
-
Reductive Amination: This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary or tertiary amine. This is a powerful method for exploring the impact of N-alkylation on biological activity.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general and highly efficient method for the formation of amides from (6-Methoxypyridin-3-yl)methanamine and a carboxylic acid using HATU as the coupling agent.
Materials:
-
(6-Methoxypyridin-3-yl)methanamine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of (6-Methoxypyridin-3-yl)methanamine (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the synthesis of N-alkylated derivatives of (6-Methoxypyridin-3-yl)methanamine via reductive amination with an aldehyde.
Materials:
-
(6-Methoxypyridin-3-yl)methanamine
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add (6-Methoxypyridin-3-yl)methanamine (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Once the imine is formed (typically after 30-60 minutes), add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired secondary amine.
Data Presentation for SAR Studies
Systematic derivatization of the (6-methoxypyridin-3-yl)methanamine scaffold allows for the exploration of the chemical space around the core structure to understand its relationship with biological activity. The following tables provide illustrative examples of how SAR data can be presented.
Table 1: Illustrative SAR of N-Acyl Derivatives of (6-Methoxypyridin-3-yl)methanamine
This table presents hypothetical data for amide derivatives against a generic kinase target to illustrate SAR principles.
| Compound ID | R Group (from R-COOH) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| 1a | Methyl | 520 | >10 |
| 1b | Ethyl | 350 | 8.5 |
| 1c | Isopropyl | 150 | 2.1 |
| 1d | Cyclopropyl | 125 | 1.8 |
| 1e | Phenyl | 85 | 0.9 |
| 1f | 4-Fluorophenyl | 50 | 0.5 |
| 1g | 3-Chlorophenyl | 75 | 0.8 |
| 1h | 2-Thienyl | 95 | 1.1 |
Table 2: Illustrative SAR of N-Alkyl Derivatives of (6-Methoxypyridin-3-yl)methanamine
This table presents hypothetical data for secondary amine derivatives from reductive amination against a generic GPCR target to illustrate SAR principles.
| Compound ID | R' Group (from R'-CHO) | GPCR Binding Kᵢ (nM) | Functional Assay EC₅₀ (nM) |
| 2a | Methyl | 890 | 1250 |
| 2b | Ethyl | 650 | 980 |
| 2c | Propyl | 420 | 650 |
| 2d | Cyclopropylmethyl | 210 | 320 |
| 2e | Benzyl | 150 | 210 |
| 2f | 4-Methoxybenzyl | 95 | 150 |
| 2g | 2-Phenylethyl | 180 | 250 |
| 2h | 3-Pyridylmethyl | 110 | 180 |
Table 3: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
The following data is adapted from a study on PI3K/mTOR dual inhibitors containing a methoxypyridine scaffold to provide a real-world example of SAR data presentation.[1] Note that in these examples, the derivatization is not on the aminomethyl group but on a different part of a larger scaffold containing the methoxypyridine motif.
| Compound ID | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 GI₅₀ (nM) |
| 3a | -COOEt | 150 | >1000 | 5600 |
| 3b | -CONHMe | 2.5 | 150 | 250 |
| 3c | -CONHEt | 0.85 | 85 | 98 |
| 3d | -CONH-iPr | 0.22 | 23 | 20 |
| 3e | -CONH-cPr | 0.31 | 35 | 45 |
| 3f | -CONH-tBu | 5.6 | 210 | 350 |
Mandatory Visualizations
Caption: Workflow for SAR studies of (6-Methoxypyridin-3-yl)methanamine derivatives.
Caption: Bioisosteric replacements for the 6-methoxy group on the pyridine ring.
Discussion of SAR Strategies
The data presented in the tables, although partly illustrative, highlights key principles in SAR-driven drug discovery.
-
Exploring Steric Bulk: The N-acyl and N-alkyl series demonstrate how varying the size and shape of the substituent can significantly impact biological activity. In the hypothetical kinase example (Table 1), increasing the steric bulk from methyl to isopropyl and cyclopropyl improves potency, suggesting a favorable interaction in a hydrophobic pocket. A similar trend is observed in the GPCR example (Table 2).
-
Electronic Effects: The introduction of electron-withdrawing (e.g., fluoro, chloro) or electron-donating groups on an aromatic ring, as shown in Table 1 (compounds 1f and 1g), can modulate the electronic properties of the entire molecule, influencing its interaction with the target protein.
-
Bioisosteric Replacement: The 6-methoxy group is a common site of metabolic liability (O-demethylation). Replacing this group with a bioisostere can improve metabolic stability and other pharmacokinetic properties. Common bioisosteric replacements for a methoxy group include:
-
Fluorine: Can block metabolism and may improve binding affinity.
-
Difluoromethyl or Trifluoromethyl: More metabolically stable and can alter the electronics and lipophilicity of the molecule.
-
Small alkyl groups (e.g., methyl): Can remove the hydrogen bond acceptor capability of the methoxy oxygen.
-
Amino group: Introduces a hydrogen bond donor and can significantly alter solubility.
-
By systematically applying these derivatization strategies and carefully analyzing the resulting biological data, researchers can develop a comprehensive understanding of the SAR for the (6-methoxypyridin-3-yl)methanamine scaffold and rationally design novel compounds with improved therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Methoxypyridin-3-yl)methanamine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (6-Methoxypyridin-3-yl)methanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Based on typical synthetic routes, which often involve the reduction of 6-methoxypyridine-3-carbonitrile or a derivative of 6-methoxynicotinic acid, common impurities may include:
-
Unreacted Starting Materials: Such as 6-methoxypyridine-3-carbonitrile or methyl 6-methoxynicotinate.
-
Intermediate Byproducts: The corresponding alcohol, (6-methoxypyridin-3-yl)methanol, can be a significant impurity formed during the reduction process.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Inorganic Salts: Salts remaining from pH adjustments and extractions.
Q2: What is the recommended method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying amine dihydrochlorides. The choice of solvent is critical and should be determined experimentally. A general guideline is to use a polar protic solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
Q3: How can I assess the purity of my this compound?
A3: The purity of the compound can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for quantifying the main compound and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent is being used. | 1. Gradually add more of the hot solvent. 2. Try a more polar solvent (e.g., methanol instead of ethanol or isopropanol). 3. Consider a solvent mixture, such as ethanol/water. |
| Oiling out occurs during cooling. | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | 1. Add a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then add a few drops of the hot solvent to clarify before cooling. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Ensure the solution is not supersaturated before cooling. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent, or too much solvent was used for dissolution. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the solution in an ice bath for a longer period to maximize crystallization. 3. Consider using a different solvent system where the compound has lower solubility at cold temperatures. |
| Crystals are colored or appear impure after recrystallization. | Insoluble impurities were not removed, or colored impurities are co-crystallizing. | 1. Perform a hot filtration of the dissolved compound to remove any insoluble material. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration (use with caution as it can also adsorb the product). 3. A second recrystallization may be necessary. |
Purity Analysis Issues (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH, secondary interactions with the column stationary phase, or column overload. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine. 2. Use a column specifically designed for basic compounds or add a competing amine (e.g., triethylamine) to the mobile phase in small amounts (e.g., 0.1%). 3. Reduce the injection volume or sample concentration. |
| Inadequate separation of impurities from the main peak. | The mobile phase composition is not optimal for resolution. | 1. Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase. 2. Try a different organic modifier. 3. Consider a different stationary phase (e.g., a phenyl or C8 column instead of C18). |
| No peaks detected. | Incorrect detector wavelength, or the compound is not eluting from the column. | 1. Ensure the detector wavelength is appropriate for the pyridine ring (typically around 260-280 nm). 2. Check the mobile phase composition; it may be too weak to elute the compound. Increase the organic modifier percentage. |
Data Presentation
Table 1: Hypothetical Purity Profile Before and After Recrystallization
| Purification Method | Initial Purity (HPLC Area %) | Purity After 1st Recrystallization (HPLC Area %) | Purity After 2nd Recrystallization (HPLC Area %) | Key Impurity Removed |
| Ethanol | 94.5% | 98.8% | 99.7% | (6-methoxypyridin-3-yl)methanol |
| Isopropanol/Water (9:1) | 94.5% | 99.2% | >99.8% | (6-methoxypyridin-3-yl)methanol |
Table 2: Suggested Starting Solvents for Recrystallization
| Solvent | Anticipated Solubility | Notes |
| Ethanol | Good solubility when hot, moderate when cold. | A good starting point for single-solvent recrystallization. |
| Methanol | High solubility even when cold. | May be too strong of a solvent, leading to poor recovery. Can be used in a solvent/anti-solvent system. |
| Isopropanol | Moderate solubility when hot, low when cold. | Another good option for single-solvent recrystallization. |
| Water | High solubility. | Likely too polar for effective single-solvent recrystallization but can be used as a co-solvent. |
| Ethyl Acetate | Low solubility. | Can be considered as an anti-solvent. |
| Acetone | Low solubility. | Can be used as a wash solvent or an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or an ethanol/water mixture).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate or acetone) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using the ice-cold anti-solvent for the final wash.
Protocol 3: HPLC Purity Analysis (Starting Method)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 water/acetonitrile with 0.1% TFA).
Mandatory Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
(6-Methoxypyridin-3-yl)methanamine dihydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store the solid compound in a refrigerator at 2-8°C. The container should be tightly sealed to protect it from moisture. For short-term transport, room temperature is acceptable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are expected to be less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into airtight, light-protected containers and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided as it may lead to degradation.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, potential degradation pathways include oxidation of the amine or methoxy group, and potential reactions involving the pyridine ring, especially under harsh conditions of pH, temperature, or in the presence of reactive species.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential causes related to the stability of the compound:
-
Degradation of stock solution: Prepare fresh solutions before each experiment. If using a previously prepared stock, qualify its integrity via an analytical method like HPLC.
-
Improper storage: Ensure the solid compound and any solutions are stored at the recommended temperatures and protected from light and moisture.
-
pH instability: The stability of the compound in your experimental buffer may be pH-dependent. Assess the stability of the compound in your specific buffer system over the time course of your experiment.
Issue 2: Appearance of Unknown Peaks in Chromatography
The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) may indicate the presence of degradation products.
-
Forced Degradation Analysis: To identify potential degradation products, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Peak Purity Analysis: Use a diode array detector (DAD) or mass spectrometer (MS) to check the purity of your main compound peak. Co-elution of a degradation product can lead to inaccurate quantification.
Issue 3: Reduced Potency or Activity in Biological Assays
A decrease in the expected biological activity can be a direct consequence of compound degradation.
-
Confirm Compound Integrity: Before conducting biological assays, confirm the purity and concentration of your compound stock using a suitable analytical technique.
-
Stability in Assay Media: Incubate the compound in your cell culture or assay media for the duration of the experiment and analyze for any degradation. Some media components can accelerate compound degradation.
Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Storage Form | Duration | Temperature | % Recovery (Hypothetical) | Observations (Hypothetical) |
| Recommended Storage | Solid | 12 months | 2-8°C | >98% | White to off-white crystalline solid, no change in appearance. |
| Accelerated Storage | Solid | 3 months | 25°C / 60% RH | >95% | Slight discoloration may be observed. |
| Accelerated Storage | Solid | 1 month | 40°C / 75% RH | ~90% | Discoloration to a yellowish-brown solid. |
| Solution Stability | 1 mg/mL in DMSO | 24 hours | Room Temp | >99% | Clear, colorless solution. |
| Solution Stability | 1 mg/mL in DMSO | 7 days | -20°C | >97% | No visible change. |
| Forced Degradation | 1 mg/mL in 0.1 M HCl | 24 hours | 60°C | ~75% | Significant degradation observed. |
| Forced Degradation | 1 mg/mL in 0.1 M NaOH | 24 hours | 60°C | ~80% | Significant degradation observed. |
| Forced Degradation | 1 mg/mL in 3% H₂O₂ | 24 hours | Room Temp | ~60% | Major degradation, potential for N-oxide formation. |
| Photostability | Solid | ICH Q1B | 25°C | >95% | Protection from light is recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Use a detector that can provide information about peak purity, such as a DAD or an MS detector.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and, if possible, characterize any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways under stress conditions.
Technical Support Center: Optimizing Reaction Conditions for (6-Methoxypyridin-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (6-Methoxypyridin-3-yl)methanamine. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (6-Methoxypyridin-3-yl)methanamine?
A1: The two most common and effective synthetic routes for preparing (6-Methoxypyridin-3-yl)methanamine are:
-
Reductive Amination of 6-Methoxynicotinaldehyde: This is a widely used method that involves the reaction of 6-methoxynicotinaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.
-
Reduction of 6-Methoxynicotinonitrile: This alternative route involves the reduction of the nitrile group of 6-methoxynicotinonitrile to a primary amine using a suitable reducing agent.
Q2: Which synthetic route is generally preferred?
A2: The choice between reductive amination and nitrile reduction depends on several factors, including the availability of starting materials, desired scale, safety considerations, and available equipment. Reductive amination is often favored for its typically milder reaction conditions and the avoidance of highly reactive and hazardous reagents like lithium aluminum hydride (LiAlH₄), which is commonly used for nitrile reduction. However, nitrile reduction can be a very effective and high-yielding method if the necessary precautions are taken.
Q3: What are the key parameters to control during the reductive amination of 6-methoxynicotinaldehyde?
A3: For a successful reductive amination, it is crucial to control the following parameters:
-
Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are critical.
-
Solvent: The solvent can significantly influence the reaction rate and solubility of reactants.
-
Temperature: Temperature affects the rate of both imine formation and reduction.
-
pH: The pH of the reaction mixture can be important, especially when using pH-sensitive reducing agents like sodium cyanoborohydride.
-
Ammonia Source: The choice and concentration of the ammonia source are important for efficient imine formation.
Q4: What are the common challenges in the reduction of 6-methoxynicotinonitrile?
A4: The primary challenges in the reduction of 6-methoxynicotinonitrile include:
-
Over-reduction or side reactions: The pyridine ring can sometimes be reduced under harsh conditions.
-
Incomplete reaction: The nitrile group can be resistant to reduction under certain conditions.
-
Work-up procedure: The work-up for reactions involving metal hydrides like LiAlH₄ requires careful handling to safely quench the excess reagent.
-
Catalyst poisoning: In catalytic hydrogenation, the nitrogen atom in the pyridine ring can sometimes poison the catalyst.
Troubleshooting Guides
Reductive Amination of 6-Methoxynicotinaldehyde
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive or insufficient reducing agent. | Use a fresh batch of a reliable reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Ensure the stoichiometry is correct. |
| Incomplete imine formation. | Increase the reaction time for imine formation before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄. | |
| Unsuitable solvent. | Switch to a solvent known to be effective for reductive aminations, such as methanol, ethanol, or dichloromethane (DCM). | |
| Formation of Side Products (e.g., alcohol from aldehyde reduction) | Reducing agent is too strong or not selective. | Use a milder and more selective reducing agent like STAB. If using sodium borohydride (NaBH₄), ensure the imine is fully formed before its addition. |
| Reaction temperature is too high. | Perform the reduction step at a lower temperature (e.g., 0 °C to room temperature). | |
| Difficult Purification | Presence of unreacted aldehyde. | Use a slight excess of the amine source to drive the reaction to completion. Consider a purification method that separates based on basicity, such as an acidic wash. |
| Product is an oil and difficult to handle. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
Reduction of 6-Methoxynicotinonitrile
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive reducing agent (e.g., old LiAlH₄). | Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its active concentration. |
| Insufficiently powerful reducing conditions for catalytic hydrogenation. | Increase hydrogen pressure and/or temperature. Ensure the catalyst is active and not poisoned. Raney Nickel is often effective for nitrile reduction. | |
| Incomplete reaction. | Increase the reaction time and/or temperature. | |
| Formation of Side Products (e.g., over-reduction of pyridine ring) | Reaction conditions are too harsh. | Use a milder reducing agent if possible. For LiAlH₄ reductions, maintain a controlled temperature. For catalytic hydrogenation, screen different catalysts and conditions. |
| Complex work-up and isolation | Difficulty in quenching excess LiAlH₄. | Follow a well-established quenching procedure carefully (e.g., Fieser work-up: sequential addition of water, 15% NaOH solution, and water). |
| Product is water-soluble. | After quenching, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild, highly selective for imines, tolerant of many functional groups. | Can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines at acidic pH. | Highly toxic (releases HCN gas in acidic conditions). |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Less selective, can reduce the starting aldehyde. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | "Green" reducing agent, high yielding. | May require specialized high-pressure equipment. |
Table 2: Comparison of Synthetic Routes to (6-Methoxypyridin-3-yl)methanamine
| Feature | Reductive Amination of Aldehyde | Reduction of Nitrile |
| Starting Material | 6-Methoxynicotinaldehyde | 6-Methoxynicotinonitrile |
| Typical Reagents | Ammonia source, STAB, NaBH₃CN, H₂/Catalyst | LiAlH₄, Raney Ni/H₂, H₂/Pd-C |
| Reaction Conditions | Generally mild (0 °C to reflux) | Can be harsh (high temperature/pressure for hydrogenation, highly reactive LiAlH₄) |
| Key Advantages | Milder conditions, often one-pot, good functional group tolerance. | Often high yielding, can be cost-effective if nitrile is readily available. |
| Potential Issues | Side reactions (aldehyde reduction), incomplete imine formation. | Over-reduction, hazardous reagents (LiAlH₄), catalyst poisoning. |
| Typical Yields | 60-90% | 70-95% |
Experimental Protocols
Protocol 1: Reductive Amination of 6-Methoxynicotinaldehyde
Materials:
-
6-Methoxynicotinaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methoxynicotinaldehyde (1.0 eq) in DCM.
-
Add a solution of ammonia in methanol (e.g., 7 N, 5-10 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM and methanol) to afford (6-Methoxypyridin-3-yl)methanamine.
Protocol 2: Reduction of 6-Methoxynicotinonitrile with LiAlH₄
Materials:
-
6-Methoxynicotinonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-methoxynicotinonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (6-Methoxypyridin-3-yl)methanamine.
-
If necessary, purify the product by distillation under reduced pressure or by column chromatography.
Mandatory Visualizations
Caption: Workflow for the synthesis of (6-Methoxypyridin-3-yl)methanamine via reductive amination.
Caption: Workflow for the synthesis of (6-Methoxypyridin-3-yl)methanamine via nitrile reduction.
Technical Support Center: Synthesis of (6-Methoxypyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (6-Methoxypyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a thorough examination of impurity formation, all presented in a practical question-and-answer format.
Section 1: Understanding the Synthetic Landscape and Common Impurities
(6-Methoxypyridin-3-yl)methanamine is a valuable primary amine in medicinal chemistry and materials science. Its synthesis is primarily achieved through two common pathways, each with a unique impurity profile that can impact downstream applications if not properly controlled.
Q1: What are the primary synthetic routes to (6-Methoxypyridin-3-yl)methanamine?
There are two predominant synthetic strategies for preparing (6-Methoxypyridin-3-yl)methanamine:
-
Reduction of 6-Methoxypyridine-3-carbonitrile: This is a widely used method involving the reduction of the nitrile functional group to a primary amine.
-
Reductive Amination of 6-Methoxypyridine-3-carbaldehyde: This one-pot reaction combines the aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.
The choice of route often depends on the availability of starting materials, desired scale, and the specific impurities that need to be minimized.
Q2: What are the most common impurities associated with the reduction of 6-methoxypyridine-3-carbonitrile?
The reduction of 6-methoxypyridine-3-carbonitrile can generate several process-related impurities. The nature and quantity of these impurities are highly dependent on the reducing agent and reaction conditions employed.
| Impurity | Structure | Formation Mechanism |
| Unreacted Starting Material | 6-Methoxypyridine-3-carbonitrile | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time. |
| Intermediate Imine | (E/Z)-N-(6-methoxypyridin-3-yl)methanimine | Incomplete reduction of the nitrile. More common with milder reducing agents. |
| Secondary Amine | Bis((6-methoxypyridin-3-yl)methyl)amine | Reaction of the initially formed primary amine with the intermediate imine, followed by reduction. This is a common byproduct in catalytic hydrogenations. |
| Tertiary Amine | Tris((6-methoxypyridin-3-yl)methyl)amine | Further reaction of the secondary amine with the intermediate imine. |
| Over-reduction Products | (6-Methoxypiperidin-3-yl)methanamine | Saturation of the pyridine ring under harsh hydrogenation conditions (high pressure/temperature with catalysts like Raney Nickel). |
| Hydrolysis Product | 6-Methoxypyridine-3-carboxamide | Hydrolysis of the starting nitrile, often catalyzed by acidic or basic conditions during workup or if water is present in the reaction. |
Section 2: Troubleshooting Guide for Synthetic Routes
This section provides a detailed troubleshooting guide for the two primary synthetic routes, addressing common issues and offering practical solutions.
Route 1: Reduction of 6-Methoxypyridine-3-carbonitrile
Diagram of Synthetic Pathway and Impurity Formation:
Caption: Synthetic pathway and common impurity formation in the reduction of 6-methoxypyridine-3-carbonitrile.
FAQs and Troubleshooting:
-
Q: My reaction is incomplete, and I have a significant amount of unreacted starting material. What should I do?
-
A: This is a common issue. Consider the following:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For metal hydrides like LiAlH₄ or NaBH₄, 2-3 equivalents are typically required.
-
Reaction Temperature: Some reductions are sluggish at room temperature. Depending on the reagent, you may need to gently heat the reaction. However, be cautious as this can also promote side reactions.
-
Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
-
Reagent Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
-
-
Q: I am observing significant amounts of secondary and tertiary amine impurities. How can I minimize these?
-
A: The formation of secondary and tertiary amines is particularly problematic with catalytic hydrogenation (e.g., Raney Nickel)[1]. To mitigate this:
-
Use a Chemical Hydride: Reagents like LiAlH₄ or NaBH₄ with a Lewis acid co-reagent are less prone to forming these byproducts.
-
Ammonia Addition: When using catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the product amine with the intermediate imine.
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of byproduct formation.
-
-
-
Q: My product appears to have been over-reduced, with potential saturation of the pyridine ring. How can I avoid this?
-
A: Over-reduction is a risk with powerful reducing systems, especially at elevated temperatures and pressures.
-
Milder Reducing Agent: Switch to a milder reducing agent. For example, if you are using H₂/Raney Ni at high pressure, consider using NaBH₄/CoCl₂ or another chemoselective system.
-
Control Reaction Conditions: Carefully control the temperature and pressure. Avoid prolonged reaction times once the starting material is consumed.
-
-
-
Q: I have a significant amount of the carboxamide impurity in my crude product. What is the cause?
-
A: The formation of 6-methoxypyridine-3-carboxamide is due to the hydrolysis of the nitrile.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A rapid extraction into an organic solvent is recommended.
-
-
Route 2: Reductive Amination of 6-Methoxypyridine-3-carbaldehyde
Diagram of Synthetic Pathway and Impurity Formation:
Caption: Synthetic pathway and common impurity formation in the reductive amination of 6-methoxypyridine-3-carbaldehyde.
FAQs and Troubleshooting:
-
Q: My reaction is sluggish, and I have a lot of unreacted aldehyde. What can I do?
-
A: Incomplete imine formation is a common problem.
-
pH Control: Imine formation is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. However, too much acid will protonate the ammonia source, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
Water Removal: The formation of the imine from the aldehyde and ammonia is an equilibrium reaction that produces water. Removing water as it is formed will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Ammonia Source: Ensure an adequate excess of the ammonia source is used. Common sources include ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol.
-
-
-
Q: I am observing a significant amount of the corresponding alcohol, (6-methoxypyridin-3-yl)methanol. How can I prevent this?
-
A: The formation of the alcohol byproduct is due to the direct reduction of the starting aldehyde.
-
Choice of Reducing Agent: This is the most critical factor. Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that reduces imines much faster than aldehydes at a slightly acidic pH. In contrast, sodium borohydride (NaBH₄) will readily reduce both the aldehyde and the imine. If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent.
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can help minimize the direct reduction of the aldehyde.
-
-
-
Q: My final product contains the unreduced imine. How can I address this?
-
A: The presence of the unreduced imine indicates incomplete reduction.
-
Sufficient Reducing Agent: Ensure you have used a sufficient amount of the reducing agent.
-
Reaction Time: Allow for a longer reaction time after the addition of the reducing agent.
-
Temperature: A slight increase in temperature may be necessary to drive the reduction to completion, but be mindful of potential side reactions.
-
-
Section 3: Analytical Protocols for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of (6-Methoxypyridin-3-yl)methanamine and its non-volatile impurities.
Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Expected Elution Order (General):
-
More Polar Impurities: (e.g., over-reduced products, hydrolysis products)
-
(6-Methoxypyridin-3-yl)methanamine
-
Less Polar Impurities: (e.g., unreacted starting materials, imine intermediate, secondary and tertiary amines)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities such as residual solvents and certain low molecular weight byproducts.
Experimental Protocol: GC-MS for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-500 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1-2 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated impurities.
Typical ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| (6-Methoxypyridin-3-yl)methanamine | Ar-H | 8.1 (s), 7.5 (d), 6.7 (d) | |
| -CH₂-NH₂ | ~3.8 (s) | ||
| -OCH₃ | ~3.9 (s) | ||
| -NH₂ | ~1.6 (br s) | ||
| 6-Methoxypyridine-3-carbonitrile | Ar-H | 8.4 (s), 7.7 (d), 6.8 (d) | |
| -OCH₃ | ~4.0 (s) | ||
| 6-Methoxypyridine-3-carbaldehyde | -CHO | ~9.9 (s) | |
| Ar-H | 8.6 (s), 8.0 (d), 6.9 (d) | ||
| -OCH₃ | ~4.0 (s) | ||
| (6-methoxypyridin-3-yl)methanol | Ar-H | 8.2 (s), 7.6 (d), 6.7 (d) | |
| -CH₂-OH | ~4.6 (s) | ||
| -OCH₃ | ~3.9 (s) | ||
| -OH | variable (br s) |
Note: Chemical shifts of impurities can be used for their identification and quantification by qNMR.
Section 4: Purification Strategies
Effective purification is key to obtaining high-purity (6-Methoxypyridin-3-yl)methanamine.
-
Q: What are the recommended methods for purifying the final product?
-
A: The choice of purification method depends on the nature of the impurities.
-
Acid-Base Extraction: As a basic amine, the product can be separated from neutral or acidic impurities by an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
-
Column Chromatography: This is a highly effective method for removing impurities with different polarities.
-
Stationary Phase: Silica gel is commonly used. Due to the basic nature of the amine, tailing can be an issue. To mitigate this, the silica gel can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent, or a basic alumina stationary phase can be used.
-
Eluent: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. A small percentage of triethylamine (e.g., 0.5-1%) is often added to the eluent system to improve peak shape and recovery.
-
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly on a larger scale.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate) which may be crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
-
By understanding the synthetic pathways, potential impurities, and appropriate analytical and purification techniques, researchers can effectively troubleshoot the synthesis of (6-Methoxypyridin-3-yl)methanamine and ensure the high quality of this important synthetic intermediate.
References
Technical Support Center: Synthesis of (6-Methoxypyridin-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxypyridin-3-yl)methanamine. The following information is designed to help improve reaction yields and address common challenges encountered during the reduction of 6-methoxypyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (6-Methoxypyridin-3-yl)methanamine from 6-methoxypyridine-3-carbonitrile?
A1: The most prevalent method for the synthesis of (6-Methoxypyridin-3-yl)methanamine is the reduction of the nitrile group of 6-methoxypyridine-3-carbonitrile. This is typically achieved through catalytic hydrogenation or with chemical hydrides. Common methods include:
-
Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines from nitriles.[1] Catalysts such as Raney® Nickel or Palladium on carbon (Pd/C) are frequently employed under a hydrogen atmosphere.[2] The reaction conditions, including pressure, temperature, solvent, and the presence of additives, are crucial for achieving high selectivity and yield.[1]
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for converting nitriles to primary amines.[3][4] This method is typically performed in anhydrous ethereal solvents like THF or diethyl ether. While highly effective, it requires stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with water.[5]
Q2: My reaction is resulting in a low yield of the desired primary amine. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of (6-Methoxypyridin-3-yl)methanamine can stem from several factors. Below are common causes and troubleshooting suggestions:
-
Incomplete Reaction: The reduction of the nitrile may not have gone to completion.
-
Troubleshooting:
-
Catalytic Hydrogenation: Increase the reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active; Raney Nickel, for instance, can lose activity over time and should be handled under an inert atmosphere.[6]
-
LiAlH₄ Reduction: Ensure an adequate molar excess of LiAlH₄ is used. The reaction may also require a period of reflux to go to completion.
-
-
-
Formation of Byproducts: The primary amine product can react with the intermediate imine to form secondary and tertiary amines, which is a common issue in nitrile reductions.[1][5]
-
Troubleshooting:
-
Additives: The addition of ammonia or an ammonium salt to the reaction mixture can help suppress the formation of secondary and tertiary amines.[2]
-
Acidic Conditions: For catalytic hydrogenations (e.g., with Pd/C), the addition of an acid like sulfuric acid can significantly improve the selectivity for the primary amine by protonating the amine as it is formed, thus preventing it from reacting further.
-
-
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.
-
Troubleshooting: Ensure the 6-methoxypyridine-3-carbonitrile starting material and the solvent are of high purity. For Raney Nickel, it is crucial to wash the catalyst thoroughly after its preparation to remove residual alkali.
-
Q3: I am observing significant amounts of secondary and tertiary amine impurities in my product. How can I minimize their formation?
A3: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a well-known side reaction in nitrile reductions, arising from the reaction of the primary amine product with the intermediate imine.[1] To minimize these impurities:
-
Catalyst Choice: Certain catalysts, like cobalt boride, can be more selective for the formation of primary amines.[1]
-
Reaction Conditions:
-
Ammonia Addition: Conducting the hydrogenation in the presence of ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.
-
Acidic Medium: As mentioned, for some catalytic systems like Pd/C, using an acidic medium can be highly effective in preventing the formation of byproducts.
-
Solvent: The choice of solvent can influence the product distribution. Protic solvents like ethanol are commonly used.
-
Q4: What are the recommended work-up procedures for isolating (6-Methoxypyridin-3-yl)methanamine?
A4: The work-up procedure depends on the reduction method used.
-
Catalytic Hydrogenation:
-
Filter the reaction mixture to remove the solid catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, typically kept wet with solvent.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
-
LiAlH₄ Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filter the resulting suspension and wash the solid thoroughly with an organic solvent (e.g., THF or ethyl acetate).
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation or column chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Nitrile | Inactive Catalyst | - Use freshly prepared or new Raney Nickel. - Ensure the Pd/C catalyst has not been exposed to poisons. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safe limits of the equipment. | |
| Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. - A moderate increase in temperature may improve the reaction rate, but be cautious of increased byproduct formation. | |
| Insufficient Reducing Agent (LiAlH₄) | - Ensure at least a stoichiometric amount of hydride is used, typically a molar excess is recommended. | |
| High Levels of Secondary/Tertiary Amine Impurities | Reaction of Primary Amine with Imine Intermediate | - Add ammonia or an ammonium salt to the reaction mixture (for catalytic hydrogenation). - For Pd/C catalysis, consider adding a controlled amount of a strong acid (e.g., H₂SO₄). - Optimize the reaction temperature and pressure; sometimes lower temperatures can improve selectivity. |
| Formation of Aldehyde or Alcohol Byproducts | Incomplete reduction or hydrolysis of imine intermediate | - Ensure complete reduction of the nitrile. - If using a milder reducing agent, aldehyde formation is possible. For complete reduction to the amine, a stronger agent or more forcing conditions may be needed. |
| Difficulty in Product Isolation | Emulsion during aqueous workup | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be effective. |
| Product is volatile or water-soluble | - Use a continuous liquid-liquid extractor for efficient extraction. - Convert the amine to its hydrochloride salt to facilitate isolation as a solid. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pyridinecarbonitriles
| Catalyst | Substrate | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | H₂SO₄ | 30 | 6 | 93 | [7] |
| 10% Pd/C | 3-Pyridinecarbonitrile | H₂SO₄ | 50 | 6 | 72 | [7] |
| 10% Pd/C | 2-Pyridinecarbonitrile | H₂SO₄ | 50 | 6 | 57 | [7] |
| Raney Ni | General Nitriles | - | Room Temp | - | Good to Excellent | [8] |
Note: The data for Pd/C is for unsubstituted pyridinecarbonitriles and serves as a guide. The selectivity for (6-Methoxypyridin-3-yl)methanamine may vary.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is a general procedure based on standard practices for nitrile reduction using Raney Nickel.
-
Catalyst Preparation (if starting from Ni-Al alloy):
-
Caution: This procedure generates flammable hydrogen gas and is exothermic. Perform in a well-ventilated fume hood.
-
Slowly add Ni-Al alloy (1 part) to a cold (ice bath) aqueous solution of sodium hydroxide (e.g., 6 M).
-
Control the rate of addition to maintain the temperature below 25°C.
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50°C) for about 1 hour.
-
Carefully decant the sodium aluminate solution and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral.
-
Wash the catalyst with a suitable solvent (e.g., ethanol) to remove water. Store the active catalyst under the solvent at all times.
-
-
Hydrogenation:
-
To a hydrogenation vessel, add 6-methoxypyridine-3-carbonitrile (1.0 eq).
-
Add a suitable solvent, such as ethanol or methanol. For suppressing byproduct formation, the solvent can be saturated with ammonia.
-
Carefully add the prepared Raney Nickel catalyst (typically 10-20% by weight of the nitrile).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the Raney Nickel to dry on the filter paper as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (6-Methoxypyridin-3-yl)methanamine.
-
Purify by vacuum distillation or column chromatography.
-
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a general procedure for the reduction of nitriles with LiAlH₄.
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Purge the entire apparatus with dry nitrogen.
-
In the flask, place a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
-
Reduction:
-
Dissolve 6-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0°C with an ice bath.
-
Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Raney Nickel [commonorganicchemistry.com]
- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Troubleshooting failed reactions involving (6-Methoxypyridin-3-yl)methanamine
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving (6-Methoxypyridin-3-yl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with (6-Methoxypyridin-3-yl)methanamine?
A1: (6-Methoxypyridin-3-yl)methanamine is a primary amine, making it a versatile building block in organic synthesis. The most common reactions include:
-
Amide bond formation: Reacting with carboxylic acids or their activated derivatives to form amides.
-
Reductive amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
N-Alkylation: Reacting with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
Q2: What are the key stability concerns with (6-Methoxypyridin-3-yl)methanamine?
A2: (6-Methoxypyridin-3-yl)methanamine is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids may lead to decomposition. It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Q3: Are there any known incompatibilities with common reagents?
A3: As a primary amine, (6-Methoxypyridin-3-yl)methanamine is incompatible with strong oxidizing agents. Care should also be taken when using highly reactive acylating or alkylating agents to avoid uncontrolled reactions.
Troubleshooting Failed Reactions
This section provides guidance on how to troubleshoot common problems encountered during reactions with (6-Methoxypyridin-3-yl)methanamine.
Scenario 1: Low or No Yield in Amide Coupling Reactions
Problem: You are attempting to couple (6-Methoxypyridin-3-yl)methanamine with a carboxylic acid using a standard coupling agent (e.g., HATU, EDC/HOBt), but you observe low or no formation of the desired amide product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | 1. Verify Coupling Agent Activity: Ensure your coupling agent is fresh and has been stored correctly. 2. Switch Coupling Agent: If one coupling agent fails, try another. For sterically hindered acids, more potent activators like TCFH-NMI may be effective. 3. Convert to Acid Chloride: As a more reactive alternative, convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine. |
| Low Nucleophilicity of the Amine | 1. Check Reaction pH: The amine's nucleophilicity can be reduced if the reaction medium is too acidic, leading to protonation of the amine. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial. 2. Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome activation energy barriers. |
| Starting Material Degradation | 1. Analyze Starting Materials: Confirm the purity and integrity of both the amine and the carboxylic acid using techniques like NMR or LC-MS before starting the reaction. |
| Sub-optimal Solvent Choice | 1. Solvent Screening: The choice of solvent can significantly impact reaction efficiency. Screen solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN). |
Logical Workflow for Troubleshooting Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling.
Scenario 2: Formation of Side Products in Reductive Amination
Problem: During a reductive amination reaction with an aldehyde or ketone, you observe the formation of significant side products, such as the alcohol resulting from the reduction of the carbonyl starting material or over-alkylation of the amine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Reduction of Carbonyl | 1. Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine/iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control. 2. Stepwise Procedure: First, form the imine by stirring the amine and carbonyl compound together (often with a dehydrating agent like molecular sieves), and then add the reducing agent. |
| Over-alkylation of the Amine | 1. Control Stoichiometry: Use a 1:1 stoichiometry of the amine and the carbonyl compound. An excess of the carbonyl component can lead to the desired secondary amine reacting further to form a tertiary amine. |
| Incorrect Reaction pH | 1. pH Optimization: The formation of the imine intermediate is pH-dependent. The optimal pH is typically weakly acidic (around 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated. Acetic acid is a common additive to achieve the desired pH. |
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a solution of (6-Methoxypyridin-3-yl)methanamine (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Diagram for Minimizing Reductive Amination Side Products:
Caption: Strategies to minimize side products in reductive amination.
Data Summary
The following table summarizes typical reaction conditions for successful reactions involving (6-Methoxypyridin-3-yl)methanamine based on general principles for these reaction types.
| Reaction Type | Reactant | Reagent/Catalyst | Solvent | Temperature | Typical Yield |
| Amide Coupling | Benzoic Acid | HATU, DIPEA | DMF | Room Temp. | >85% |
| Amide Coupling | Acetic Anhydride | Pyridine | DCM | 0°C to Room Temp. | >90% |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | >80% |
| Reductive Amination | Acetone | NaBH₃CN, AcOH | Methanol | Room Temp. | >75% |
Disclaimer: The yields provided are typical and can vary depending on the specific substrate and reaction conditions. It is always recommended to perform small-scale optimization experiments.
(6-Methoxypyridin-3-yl)methanamine dihydrochloride handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and use of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, particularly in the context of PROTAC (Proteolysis Targeting Chimera) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound, often used as a building block in organic synthesis. Its primary application in recent drug discovery is in the synthesis of PROTACs, where it can serve as a component of the linker or as a precursor to a ligand for an E3 ubiquitin ligase.
Q2: What are the main hazards associated with this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some sources also indicate acute oral toxicity.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q3: How should I properly store this compound?
A3: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Some suppliers recommend refrigeration for long-term storage.[2]
Q4: What should I do in case of accidental exposure?
A4: In case of:
-
Skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Q5: What are the typical reaction conditions for using this compound in PROTAC synthesis?
A5: This compound, being an amine, is commonly used in amide coupling reactions to connect it to a carboxylic acid-functionalized linker or ligand. Typical conditions involve a coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF). Reactions are often stirred at room temperature overnight.
Physicochemical and Safety Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 169045-12-9 |
| Molecular Formula | C₇H₁₂Cl₂N₂O |
| Molecular Weight | 211.09 g/mol |
| Physical Form | Solid |
Table 2: GHS Hazard Summary
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning | GHS07 |
Troubleshooting Guide for Experimental Use
This guide addresses common issues encountered during amide coupling reactions involving this compound for PROTAC synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete dissolution of starting materials.- Inactive coupling reagent.- Insufficient base to neutralize the dihydrochloride salt and activate the amine.- Presence of moisture in the reaction. | - Ensure all reactants are fully dissolved before proceeding. Sonication may help.- Use a fresh batch of coupling reagent.- Increase the equivalents of base (e.g., use 3-4 equivalents of DIPEA).- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple spots on TLC/LC-MS indicating side products | - Reaction temperature is too high.- The coupling reagent is reacting with other functional groups.- The starting materials are degrading. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Choose a more selective coupling reagent.- Check the stability of your starting materials under the reaction conditions. |
| Difficulty in purifying the final product | - The product is highly polar and streaks on the silica gel column.- The product is not soluble in common extraction solvents. | - Use a different stationary phase for chromatography (e.g., alumina or reverse-phase silica).- Add a small amount of a polar solvent like methanol to your elution solvent system.- For extraction, try different solvent systems or perform a salt-out to improve phase separation. |
Experimental Protocols
General Protocol for Amide Coupling in PROTAC Synthesis
This protocol describes a general procedure for coupling this compound with a carboxylic acid-functionalized molecule (e.g., a linker attached to a protein of interest ligand).
Materials:
-
This compound
-
Carboxylic acid-functionalized reaction partner
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized reaction partner (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the amine to the reaction mixture containing the activated carboxylic acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A flowchart of the general amide coupling workflow.
Caption: Key safety precautions for handling the compound.
References
Technical Support Center: Recrystallization of (6-Methoxypyridin-3-yl)methanamine Salts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of (6-Methoxypyridin-3-yl)methanamine salts. The information is presented in a question-and-answer format to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in recrystallizing (6-Methoxypyridin-3-yl)methanamine and its salts?
A1: The primary challenges in purifying (6-Methoxypyridin-3-yl)methanamine and its salts stem from its structural features. The methoxypyridine group imparts a degree of polarity, while the aminomethyl group can participate in hydrogen bonding and provides a basic site for salt formation. Common issues include:
-
High solubility in polar solvents , which can make crystallization difficult and lead to low yields.
-
A tendency to "oil out" of solution rather than forming crystals, especially if cooled too quickly or if the solution is highly concentrated.
-
Co-crystallization of impurities with similar polarity and structure.
-
The free base is a liquid or low-melting solid at room temperature, making purification by recrystallization challenging without converting it to a salt.
Q2: Why is it often necessary to convert (6-Methoxypyridin-3-yl)methanamine to a salt before recrystallization?
A2: Converting the amine to a salt, such as a hydrochloride or fumarate, increases the melting point and alters the solubility profile, often making it more amenable to crystallization. Salts typically have higher crystallinity than their corresponding free bases. This conversion allows for the use of a wider range of solvent systems for purification.
Q3: Which salt form of (6-Methoxypyridin-3-yl)methanamine is best for recrystallization?
A3: The optimal salt form depends on the desired final product and the solvent systems available. Hydrochloride salts are common and can often be precipitated from organic solvents.[1][2][3] Salts formed with dicarboxylic acids, like fumaric acid, can also yield highly crystalline materials. It is recommended to screen different salt forms on a small scale to find the one with the best crystallization properties.
Q4: What are the most suitable solvents for the recrystallization of (6-Methoxypyridin-3-yl)methanamine salts?
A4: The ideal solvent is one in which the salt is sparingly soluble at room temperature but highly soluble when heated. For aminopyridine salts, common solvents to investigate include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
A mixture of solvents, such as an alcohol-water mixture or a polar solvent with a non-polar anti-solvent (e.g., ethanol/hexane, ethyl acetate/hexane).[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solution is too supersaturated, or the cooling process is too rapid. The boiling point of the solvent may be lower than the melting point of the solute. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional solvent to reduce the concentration. 3. Allow the solution to cool more slowly. Consider placing the flask in an insulated container. 4. Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation. 5. Add a seed crystal of the pure compound. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. Nucleation is inhibited. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Try a different solvent or a solvent/anti-solvent system. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent before cooling.[5] |
| Low recovery of the purified compound | The compound has significant solubility in the cold solvent. Too much solvent was used initially. Crystals were lost during filtration. | 1. Ensure the solution is thoroughly cooled before filtration to minimize solubility. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Recover additional material from the mother liquor by evaporating some of the solvent and cooling again. |
| Impurities co-crystallize with the product | The impurities have very similar solubility profiles to the desired compound. The cooling was too rapid, trapping impurities. | 1. Perform a second recrystallization. 2. Try a different solvent system that may better differentiate the solubilities. 3. Ensure slow cooling to allow for selective crystallization. 4. If colored impurities are present, consider treating the hot solution with a small amount of activated carbon before filtering and cooling. |
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting Flowchart for Recrystallization
Experimental Protocols
Protocol 1: Formation of (6-Methoxypyridin-3-yl)methanamine Hydrochloride
This protocol describes a general method for forming the hydrochloride salt from the free base.
-
Dissolution: Dissolve the crude (6-Methoxypyridin-3-yl)methanamine free base in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM). A typical concentration would be 0.1 to 0.5 M.
-
Acidification: While stirring the solution at room temperature, add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise.[6] The hydrochloride salt should precipitate out of the solution.
-
Isolation: Continue stirring for 15-30 minutes after the addition is complete. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the solvent used for the reaction (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the crude hydrochloride salt.
Protocol 2: Recrystallization of (6-Methoxypyridin-3-yl)methanamine Hydrochloride
This protocol provides a general procedure for the recrystallization of the hydrochloride salt. The optimal solvent system should be determined by small-scale trials.
-
Solvent Selection: Test the solubility of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization:
-
Single Solvent System: Allow the hot, clear solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution, add the anti-solvent (the less polar solvent) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Recrystallization Workflow
References
- 1. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 4. US11453656B2 - Salt of an aminopyridine derivative compound, a crystalline form thereof, and a process for preparing the same - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of (6-Methoxypyridin-3-yl)methanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxypyridin-3-yl)methanamine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (6-Methoxypyridin-3-yl)methanamine, primarily focusing on the reductive amination of 6-methoxynicotinaldehyde.
Issue 1: Low to No Product Formation
-
Question: I am not observing any significant formation of the desired (6-Methoxypyridin-3-yl)methanamine. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors related to imine formation and the subsequent reduction.
-
Inefficient Imine Formation: The initial condensation between 6-methoxynicotinaldehyde and the amine is a critical equilibrium-driven step.
-
Troubleshooting:
-
pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-6) to catalyze imine formation. You can add a catalytic amount of acetic acid. Avoid strongly acidic conditions, which can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC or LC-MS. Gentle heating (40-50 °C) may also facilitate this step.
-
-
-
Inactive Reducing Agent: The hydride reagent may have decomposed.
-
Troubleshooting:
-
Use a fresh bottle of the reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can degrade over time, especially if exposed to moisture.
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to poor conversion.
-
Troubleshooting:
-
Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the aldehyde.
-
-
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows the desired product, but also significant amounts of 6-methoxypyridin-3-yl)methanol and unreacted 6-methoxynicotinaldehyde. How can I minimize these side products?
-
Answer: The formation of the alcohol byproduct is a common issue arising from the reduction of the starting aldehyde.
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for imines over aldehydes. It is often the preferred choice to minimize aldehyde reduction.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines under mildly acidic conditions.[1]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce both the aldehyde and the imine.[1] If using NaBH₄, it is critical to allow for complete imine formation before its addition and to maintain a low temperature (0 °C) during the reduction.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Stepwise vs. One-Pot: Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added. This can improve selectivity compared to a one-pot reaction where all components are mixed at once.
-
Temperature Control: Perform the reduction step at a lower temperature (e.g., 0 °C) to slow down the rate of aldehyde reduction relative to imine reduction.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure (6-Methoxypyridin-3-yl)methanamine from the reaction mixture. It seems to be very polar and co-elutes with other components.
-
Answer: The basic and polar nature of the target amine can present purification challenges.
-
Extraction Issues:
-
Troubleshooting:
-
Acid-Base Extraction: Utilize the basicity of the amine for purification.
-
After quenching the reaction, acidify the aqueous layer with HCl (to pH ~2) to protonate the amine, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities like the starting aldehyde and the alcohol byproduct.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol.
-
-
-
-
Chromatography Challenges:
-
Troubleshooting:
-
Column Deactivation: The basic amine can interact strongly with silica gel, leading to tailing and poor separation. Pre-treating the silica gel with a small amount of triethylamine or ammonia in the eluent can help.
-
Eluent System: A gradient elution using a polar solvent system like DCM/Methanol with a small percentage of ammonium hydroxide or triethylamine is often effective for purifying polar amines.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (6-Methoxypyridin-3-yl)methanamine?
A1: The most prevalent method is the reductive amination of 6-methoxynicotinaldehyde with a suitable amine source, such as ammonia or an ammonium salt. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction to the target amine.
Q2: Which reducing agent is best for the synthesis of (6-Methoxypyridin-3-yl)methanamine?
A2: The choice of reducing agent depends on the specific requirements of the reaction, such as selectivity and reaction conditions.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Generally recommended for its high selectivity for imines over aldehydes, which minimizes the formation of (6-methoxypyridin-3-yl)methanol.[1]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective option, but it is toxic and requires careful handling.[1]
-
Sodium borohydride (NaBH₄): A less expensive but more powerful reducing agent. Its use requires careful control of reaction conditions to avoid significant reduction of the starting aldehyde.[1]
Q3: Are there alternative synthetic routes to (6-Methoxypyridin-3-yl)methanamine?
A3: Yes, an alternative route involves the reduction of 6-methoxynicotinonitrile. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method is advantageous if 6-methoxynicotinonitrile is a more readily available starting material.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Reducing Agents: Handle all hydride reducing agents with care. They can react violently with water and protic solvents to release hydrogen gas, which is flammable. Perform reactions in a well-ventilated fume hood.
-
Sodium Cyanoborohydride: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Use appropriate personal protective equipment (PPE) and handle it in a fume hood.
-
Solvents: Use appropriate flammable and volatile organic solvents in a well-ventilated area.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 6-Methoxynicotinaldehyde
| Reducing Agent | Typical Yield (%) | Selectivity for Imine | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 50-70 | Moderate | Cost-effective, readily available | Can reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-85 | High | High selectivity under acidic conditions | Toxic, potential for cyanide gas release |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 80-95 | Very High | Excellent selectivity, mild reaction conditions | More expensive than NaBH₄ |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 75-90 | High | Clean reaction, no metal hydride waste | Requires specialized equipment (hydrogenator) |
Note: Yields are approximate and can vary based on specific reaction conditions and the amine used.
Experimental Protocols
Protocol 1: Reductive Amination of 6-Methoxynicotinaldehyde using Sodium Triacetoxyborohydride
-
Imine Formation:
-
To a solution of 6-methoxynicotinaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added the primary amine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours. Progress of imine formation can be monitored by TLC.
-
-
Reduction:
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (pre-treated with triethylamine) using a DCM/Methanol gradient.
-
Protocol 2: Synthesis via Reduction of 6-Methoxynicotinonitrile
-
Reduction:
-
A solution of 6-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
The resulting solid is filtered off and washed with THF or ethyl acetate.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amine is purified by column chromatography as described in Protocol 1.
-
Mandatory Visualization
Caption: Synthetic pathways to (6-Methoxypyridin-3-yl)methanamine.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Removing Residual Solvents from (6-Methoxypyridin-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxypyridin-3-yl)methanamine. The following sections offer detailed protocols and data to address common challenges encountered when removing residual solvents from this compound.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why is their removal critical?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, which are not completely removed by practical manufacturing techniques.[1][2][3] Their removal is critical because they provide no therapeutic benefit and can pose a risk to patient safety.[2][3] Regulatory bodies classify solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to unacceptable toxicity or environmental hazards.[2][4]
-
Class 2: Solvents to be limited due to their inherent toxicity.[2][4]
-
Class 3: Solvents with low toxic potential, considered lower risk.[2][4]
Q2: What are the most common laboratory methods for removing residual solvents?
A2: The most common methods involve evaporation under reduced pressure, which lowers the solvent's boiling point, allowing for removal at lower temperatures. Key techniques include:
-
Rotary Evaporation: Efficient for removing large volumes of low- to mid-boiling point solvents.[5][6][7]
-
Vacuum Drying: Used to remove the final traces of solvents from a sample, often in a vacuum oven with gentle heating.[8][9]
-
Azeotropic Distillation: Involves adding a co-solvent (e.g., toluene) that forms a lower-boiling azeotrope with the residual solvent, facilitating its removal.[10]
-
Aqueous Washing: Effective for removing highly polar, water-miscible solvents like DMF or DMSO.[10]
Q3: What physical properties should I consider before selecting a solvent removal method?
A3: Before starting, it is crucial to know the properties of both your compound, (6-Methoxypyridin-3-yl)methanamine, and the residual solvent(s). Key data points include:
-
Boiling point of the solvent(s) at atmospheric and reduced pressures.
-
Thermal stability of (6-Methoxypyridin-3-yl)methanamine: This compound is stored under inert atmosphere in a freezer (-20°C), suggesting potential sensitivity. Avoid excessive heat, which can cause decomposition.[11][12]
-
Physical form of the compound: (6-Methoxypyridin-3-yl)methanamine is a liquid, which can behave as an oil and trap solvents.[12]
Troubleshooting Guide
Q4: I am struggling to remove a high-boiling point solvent like DMF or DMSO. What is the best approach?
A4: High-boiling point solvents are challenging to remove by simple evaporation.[6] The recommended methods are high-vacuum drying or an aqueous wash.
| Method | Principle | Advantages | Disadvantages |
| High-Vacuum Drying | Lowers the boiling point significantly, allowing for evaporation at a manageable temperature.[13] | Avoids introducing additional reagents. | Requires a high-performance vacuum pump and can be very slow.[6] |
| Aqueous Wash | Partitions the water-miscible solvent (DMF/DMSO) into an aqueous phase, separating it from the product.[10] | Fast and effective for bulk removal. | Requires an additional extraction and drying step; product must have low water solubility. |
| Azeotropic Distillation | Forms a lower-boiling mixture with a co-solvent (e.g., toluene) that is easier to evaporate.[10] | Effective for removing trace amounts. | Introduces another solvent that must subsequently be removed. |
Q5: My (6-Methoxypyridin-3-yl)methanamine is an oil that retains 5-10% of a solvent like ethyl acetate or dichloromethane even after prolonged vacuum. How can I remove these last traces?
A5: Polar oils can tenaciously hold onto residual solvents.[12] If standard vacuum drying is insufficient, azeotropic removal is a highly effective technique. By adding a solvent like toluene and repeatedly evaporating the mixture on a rotary evaporator, you can effectively chase out the trapped solvent.[10]
Caption: Troubleshooting workflow for removing persistent solvents from oily products.
Q6: I am concerned about the thermal stability of my compound. How can I remove solvents without significant heating?
Experimental Protocols
Protocol 1: Standard Rotary Evaporation
-
Preparation: Place the solution of (6-Methoxypyridin-3-yl)methanamine in a round-bottom flask, ensuring it is no more than half full to prevent bumping.[15]
-
Setup: Secure the flask to the rotary evaporator. Ensure the condenser is properly cooled (e.g., with a recirculating chiller set to 0-5°C).[15]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 RPM) to create a thin film of liquid on the flask's inner surface, which increases the surface area for evaporation.[5][15]
-
Vacuum Application: Gradually apply the vacuum. A slow reduction in pressure is crucial to prevent the solvent from boiling too violently ("bumping").[15]
-
Heating (Optional): If required for less volatile solvents, set the water bath temperature. A good rule of thumb is the "20-10-0" rule: the bath temperature should be 20°C higher than the desired vapor temperature, and the condenser temperature should be at least 20°C lower than the vapor temperature. For many common solvents, a bath temperature of 40°C is a safe starting point.[5][15]
-
Completion: Continue evaporation until all solvent is collected in the receiving flask. The product will remain as a liquid/oil in the rotating flask.
Protocol 2: High-Vacuum Drying
-
Transfer: Transfer the compound from the round-bottom flask to a suitable vial or dish with a wide surface area to facilitate evaporation.
-
Apparatus: Place the sample in a vacuum desiccator or vacuum oven.
-
Vacuum: Connect the desiccator or oven to a high-vacuum line or pump. Slowly evacuate the system to the desired pressure (e.g., <1 mbar).
-
Drying: Allow the sample to dry under vacuum for an extended period (e.g., 12-24 hours). A cold trap should be used between the sample and the pump to collect the evaporated solvent and protect the pump.
-
Completion: Once the compound has reached a constant weight or the solvent level is confirmed to be within specification by analysis (e.g., GC headspace), slowly and carefully release the vacuum.
Protocol 3: Azeotropic Removal of Trace Solvents
-
Co-solvent Addition: To the oily (6-Methoxypyridin-3-yl)methanamine containing the residual solvent, add a volume of toluene (or another suitable azeotrope-forming solvent) approximately equal to the volume of the oil.
-
Evaporation: Concentrate the mixture to dryness using a rotary evaporator as described in Protocol 1. The toluene will form an azeotrope with the trace solvent, facilitating its removal.[10]
-
Repeat: Repeat steps 1 and 2 two to three more times to ensure complete removal of the unwanted solvent.
-
Final Drying: After the final evaporation, place the sample under high vacuum (as in Protocol 2) to remove the last traces of the azeotropic solvent (toluene).
Caption: General experimental workflow for residual solvent removal.
Quantitative Data
Table 1: Physical and Chemical Properties of (6-Methoxypyridin-3-yl)methanamine
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [16] |
| Molecular Weight | 138.17 g/mol | [16] |
| Physical Form | Liquid | |
| CAS Number | 262295-96-5 | [16] |
| Boiling Point | No data available | [11] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Table 2: Properties of Common Residual Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | ICH Class |
| Dichloromethane (DCM) | 39.6 | 1.33 | 2 |
| Acetone | 56 | 0.79 | 3 |
| Ethyl Acetate | 77.1 | 0.90 | 3 |
| Ethanol | 78.4 | 0.79 | 3 |
| Toluene | 110.6 | 0.87 | 2 |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | 2 |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | 2 |
ICH classification data sourced from ICH Q3C guidelines.
Table 3: Estimated Boiling Points of Solvents at Reduced Pressures
| Solvent | bp at 760 mmHg | bp at 100 mmHg | bp at 20 mmHg | bp at 5 mmHg |
| Dichloromethane | 40°C | -1°C | -24°C | -41°C |
| Ethyl Acetate | 77°C | 27°C | 2°C | -16°C |
| Ethanol | 78°C | 31°C | 8°C | -10°C |
| Toluene | 111°C | 58°C | 29°C | 9°C |
| DMF | 153°C | 95°C | 64°C | 40°C |
| DMSO | 189°C | 124°C | 89°C | 64°C |
Note: Values are estimated and may vary slightly based on vacuum system performance.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. uspnf.com [uspnf.com]
- 3. â©467⪠Residual Solvents [doi.usp.org]
- 4. agilent.com [agilent.com]
- 5. torontech.com [torontech.com]
- 6. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 7. Evolve's essential guide to Rotary Evaporators - Evolve [evolveltd.eu]
- 8. rocker.com.tw [rocker.com.tw]
- 9. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc [chemsrc.com]
- 12. reddit.com [reddit.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. Vacuum drying technique - MIRAI Intex Technology | Mirai Intex [mirai-intex.com]
- 15. Rotary Evaporator Extraction Guide - Lab Unique [labuniquely.com]
- 16. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with (6-Methoxypyridin-3-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving (6-Methoxypyridin-3-yl)methanamine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format, detailed experimental protocols, and illustrative diagrams to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving (6-Methoxypyridin-3-yl)methanamine?
A1: The progress of reactions with (6-Methoxypyridin-3-yl)methanamine can be effectively monitored using several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I select the appropriate analytical technique for my specific reaction?
A2: Selecting the right technique involves considering several factors:
-
Speed and Convenience: TLC is excellent for quick, qualitative checks of reaction progress at the bench.[1]
-
Quantitative Analysis: HPLC is preferred for accurate quantification of reactants and products.
-
Compound Identification: LC-MS is powerful for identifying products, intermediates, and byproducts by providing molecular weight information.[2]
-
Structural Information: NMR spectroscopy provides detailed structural insights and is non-invasive.
For a visual guide to selecting the appropriate technique, refer to the "Decision-Making Workflow for Analytical Method Selection" diagram below.
Q3: I'm seeing multiple spots on my TLC plate that are not my starting material or desired product. What could be the cause?
A3: The appearance of unexpected spots on a TLC plate can indicate several possibilities:
-
Side Reactions: Competing reaction pathways may lead to the formation of byproducts.
-
Degradation: Your starting material or product might be unstable under the reaction conditions or during workup.
-
Impurities in Starting Material: The commercial (6-Methoxypyridin-3-yl)methanamine may contain impurities that are visible by TLC.
-
Reaction Intermediates: Some reactions proceed through stable intermediates that can be observed on the TLC plate.
To troubleshoot, consider running control reactions (e.g., without one of the reagents) to identify the source of the extra spots. LC-MS analysis can be invaluable in identifying the molecular weights of these unknown species.
Q4: My reaction appears to have stalled, with both starting material and product present on the TLC/HPLC. What steps can I take?
A4: If a reaction seems to have stopped before completion, consider the following troubleshooting steps:
-
Reagent Stoichiometry and Activity: Ensure that all reagents were added in the correct amounts and that they are not degraded.
-
Reaction Temperature: The reaction may require higher or lower temperatures to proceed to completion.
-
Catalyst Deactivation: If using a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst.
-
Equilibrium: The reaction may have reached a state of equilibrium. If so, you may need to remove a byproduct to drive the reaction forward.
Q5: How can I visualize my spots on a TLC plate if my compounds are not UV-active?
A5: If your compounds do not visualize under a UV lamp, you can use a variety of staining solutions. For amine-containing compounds like (6-Methoxypyridin-3-yl)methanamine, a ninhydrin stain is often effective. Other general-purpose stains include potassium permanganate and ceric ammonium molybdate.[1]
Data Presentation: Analytical Parameters
The following table summarizes typical starting parameters for monitoring reactions of (6-Methoxypyridin-3-yl)methanamine. Note that these are general guidelines and may require optimization for your specific reaction.
| Analytical Technique | Parameter | Recommended Starting Conditions |
| TLC | Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 to 70:30) or Dichloromethane/Methanol (e.g., 98:2 to 90:10) |
| Stationary Phase | Silica gel 60 F254 | |
| Visualization | UV light (254 nm), Ninhydrin stain, Potassium permanganate stain | |
| HPLC | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 5-95% B over 20 minutes. | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm and 280 nm | |
| LC-MS | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Scan Range | m/z 100-500 | |
| Expected [M+H]⁺ | 139.0866 for (6-Methoxypyridin-3-yl)methanamine | |
| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0 ppm | |
| Expected Shifts (approx.) | δ 8.2 (s, 1H, pyridine-H2), 7.6 (d, 1H, pyridine-H4), 6.7 (d, 1H, pyridine-H5), 3.9 (s, 3H, -OCH₃), 3.8 (s, 2H, -CH₂NH₂), 1.6 (s, 2H, -NH₂) |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a general method for monitoring reaction progress using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 50:50 Ethyl acetate/Hexane)
-
Visualization method (UV lamp, staining solution)
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber, line the chamber with filter paper, and close the lid to allow the atmosphere to saturate.
-
Spot the TLC Plate: Using a capillary tube, spot the starting material (SM), a co-spot (co-spotting the SM and the reaction mixture), and the reaction mixture (RM) on the TLC plate. Keep the spots small and about 1 cm from the bottom of the plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.
-
Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
This protocol outlines a general procedure for analyzing reaction aliquots by LC-MS.
Materials:
-
LC-MS system with an ESI source
-
C18 reverse-phase column
-
Mobile phases (A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid)
-
Sample vials
Procedure:
-
Prepare the Sample: At various time points, take a small aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for LC-MS analysis.
-
Set up the LC-MS Method: Program the LC with a suitable gradient (e.g., 5-95% B over 15 minutes) and a flow rate of 0.5 mL/min. Set the mass spectrometer to scan a relevant m/z range in positive ESI mode.
-
Inject the Sample: Inject the diluted sample onto the LC-MS system.
-
Analyze the Data: Monitor the extracted ion chromatograms (EICs) for the [M+H]⁺ ions of the starting material and the expected product(s). The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
This protocol describes how to monitor a reaction in situ using NMR spectroscopy.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent compatible with the reaction conditions
Procedure:
-
Prepare the Reaction in an NMR Tube: If the reaction conditions are suitable, the reaction can be run directly in an NMR tube. Add the starting materials, reagents, and a deuterated solvent to the NMR tube.
-
Acquire Initial Spectrum: Take an initial ¹H NMR spectrum (t=0) to identify the chemical shifts of the starting material's protons.
-
Monitor the Reaction: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analyze the Spectra: Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product. The integration of these signals can be used to determine the relative concentrations of the reactant and product, and thus the reaction conversion.[3]
Visualizations
Caption: Decision-Making Workflow for Analytical Method Selection.
Caption: Experimental Workflow for TLC Monitoring.
References
Validation & Comparative
Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride and its Analogs
Physicochemical Properties
A summary of the key physicochemical properties for (6-Methoxypyridin-3-yl)methanamine dihydrochloride and the alternative compound, (6-Chloropyridin-3-yl)methanamine, is presented below.
| Property | This compound | (6-Chloropyridin-3-yl)methanamine |
| CAS Number | 169045-12-9[1] | 97004-04-1 |
| Molecular Formula | C₇H₁₂Cl₂N₂O | C₆H₇ClN₂ |
| Molecular Weight | 211.09 g/mol [1] | 142.59 g/mol |
| Appearance | Solid (Predicted) | Solid |
| Purity | Typically >95% (Varies by supplier) | Typically >97% (Varies by supplier) |
Spectroscopic Characterization
Detailed experimental data is crucial for the unambiguous identification and quality assessment of chemical compounds. Below is a comparison of the available spectroscopic data for the two compounds.
This compound
Publicly accessible experimental spectra (NMR, IR) for this compound are limited. However, predicted mass spectrometry data is available.
Mass Spectrometry (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 139.0866 |
| [M+Na]⁺ | 161.0685 |
Data sourced from PubChem.
(6-Chloropyridin-3-yl)methanamine
A comprehensive set of experimental spectroscopic data is available for (6-Chloropyridin-3-yl)methanamine.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.32 | d | 2.4 | 1 | H-2 |
| 7.68 | dd | 8.3, 2.5 | 1 | H-4 |
| 7.29 | d | 8.3 | 1 | H-5 |
| 3.92 | s | - | 2 | -CH₂NH₂ |
| 1.55 | br s | - | 2 | -NH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 150.1 | C-6 |
| 148.9 | C-2 |
| 139.4 | C-4 |
| 135.2 | C-3 |
| 124.1 | C-5 |
| 45.8 | -CH₂NH₂ |
Infrared (IR) Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3280 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3080 | Medium | Aromatic C-H stretch |
| 1605 | Strong | N-H bend (scissoring) |
| 1575, 1470 | Strong | C=C and C=N ring stretching |
| 1110 | Strong | C-Cl stretch |
| 830 | Strong | C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental data.
NMR Spectroscopy
Sample Preparation: Approximately 10-15 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.
FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with dry potassium bromide (KBr, ~150 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.[2]
Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.[2]
Mass Spectrometry
Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol) is introduced into the ion source of the mass spectrometer via direct infusion or liquid chromatography.
Ionization: Electrospray ionization (ESI) is a common technique for this type of compound, generating protonated molecular ions ([M+H]⁺).
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound.
Figure 1. General workflow for small molecule characterization.
Signaling Pathways and Biological Context
(6-Methoxypyridin-3-yl)methanamine and its analogs are versatile building blocks in medicinal chemistry. The pyridine ring is a common scaffold in many biologically active molecules. The methoxy and aminomethyl substituents can be key pharmacophoric features or points for further chemical modification to modulate properties such as solubility, metabolic stability, and target binding. For instance, similar structures are often investigated as ligands for various receptors and enzymes in the central nervous system. The diagram below illustrates a conceptual pathway where such a molecule might act as a ligand to modulate a signaling cascade.
Figure 2. Conceptual signaling pathway modulation by a pyridine-based ligand.
References
A Comparative Guide to (6-Methoxypyridin-3-yl)methanamine and Other Essential Pyridine Building Blocks for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Pyridine scaffolds are of particular interest due to their prevalence in FDA-approved drugs and their ability to favorably modulate physicochemical and pharmacokinetic properties. This guide provides an objective comparison of (6-Methoxypyridin-3-yl)methanamine with two other commonly utilized pyridine building blocks: 3-aminomethylpyridine and 4-aminomethylpyridine. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for specific research applications.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a building block can significantly influence the characteristics of the final drug candidate, affecting aspects such as solubility, permeability, and metabolic stability. The following table summarizes key quantitative data for (6-Methoxypyridin-3-yl)methanamine and its comparators.
| Property | (6-Methoxypyridin-3-yl)methanamine | 3-Aminomethylpyridine | 4-Aminomethylpyridine |
| Molecular Weight ( g/mol ) | 138.17[1] | 108.14 | 108.14[2] |
| pKa | Not available | 8.34 (Predicted)[3] | 7.81 (Predicted) |
| logP | 0.19[2] | -0.320 | -0.38 |
Reactivity and Application in Synthesis
The utility of a building block is largely determined by its reactivity in common synthetic transformations. (6-Methoxypyridin-3-yl)methanamine, with its methoxy and aminomethyl substituents, offers distinct reactivity profiles compared to the simpler aminomethylpyridines.
The methoxy group at the 6-position of (6-Methoxypyridin-3-yl)methanamine is an electron-donating group, which can influence the nucleophilicity of the pyridine nitrogen and the reactivity of the aromatic ring in electrophilic substitution reactions. In contrast, 3-aminomethylpyridine and 4-aminomethylpyridine lack this electronic modulation.
The primary amine of all three building blocks is a key functional group for derivatization, readily participating in reactions such as amide bond formation and reductive amination. The nucleophilicity of the amine can be subtly influenced by the position of the aminomethyl group relative to the pyridine nitrogen and, in the case of (6-Methoxypyridin-3-yl)methanamine, by the presence of the methoxy group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a laboratory setting. Below are representative protocols for common synthetic transformations.
Protocol 1: Amide Bond Formation using (6-Methoxypyridin-3-yl)methanamine
This protocol describes the synthesis of N-((6-methoxypyridin-3-yl)methyl)acetamide, a common derivatization of the primary amine.
Materials:
-
6-Methoxypyridin-3-amine (1.0 eq)
-
Acetic anhydride (1.4 eq)[4]
-
Toluene
Procedure:
-
To a solution of 6-methoxy-pyridin-3-amine (1.0 equivalent) in toluene, add acetic anhydride (1.4 equivalents).[4]
-
Stir the mixture and heat at 100 °C for 2 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the desired acetamide.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Methoxy-Substituted Pyridine Derivative
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromo-methoxypyridine with a boronic acid, a reaction widely used to form carbon-carbon bonds in drug discovery.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 2-bromo-3-methoxypyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equivalents).
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Relationships and Workflows
Graphical representations can clarify complex relationships and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5 | Chemsrc [chemsrc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
Comparison Guide: Alternative Reagents to (6-Methoxypyridin-3-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (6-Methoxypyridin-3-yl)methanamine dihydrochloride with commercially available alternative reagents. The comparison focuses on structural analogs and their performance in common synthetic reactions crucial for drug discovery and development, such as amide coupling and reductive amination. Experimental data, where available from literature, is presented to support the comparison.
Introduction to (6-Methoxypyridin-3-yl)methanamine and its Alternatives
(6-Methoxypyridin-3-yl)methanamine is a valuable building block in medicinal chemistry, frequently utilized for the synthesis of complex molecules, including potent antagonists for the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its structure, featuring a pyridine ring with a methoxy group and an aminomethyl substituent, offers specific electronic and steric properties that influence its reactivity and the biological activity of its derivatives.
The selection of an appropriate aminomethylpyridine derivative is critical as structural modifications can significantly impact reaction outcomes and the pharmacological profiles of the final compounds. This guide explores several alternatives, focusing on positional isomers and analogs with different electronic substituents.
Structural and Physical Properties of Alternative Reagents
The alternatives considered in this guide are selected based on their structural similarity to the parent compound and their commercial availability. Key differences include the position of the methoxy and aminomethyl groups or the replacement of the methoxy group with other substituents. These variations can influence nucleophilicity, basicity, and steric hindrance.
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | 169045-12-9 | C₇H₁₂Cl₂N₂O | 211.09 | Parent Compound |
| (6-Methoxypyridin-2-yl)methanamine | 109532-14-9 | C₇H₁₀N₂O | 138.17 | Positional isomer (aminomethyl at C2) |
| Pyridin-3-ylmethanamine | 3731-52-0 | C₆H₈N₂ | 108.14 | Unsubstituted pyridine core |
| (6-Chloropyridin-3-yl)methanamine | 106540-36-5 | C₆H₇ClN₂ | 142.59 | Chloro-substituted analog |
| (5-Methylpyridin-2-yl)methanamine | 88525-45-7 | C₇H₁₀N₂ | 122.17 | Methyl-substituted analog |
Comparative Performance in Key Synthetic Reactions
The utility of these primary amines as building blocks is often demonstrated in their performance in amide bond formation and reductive amination reactions. The following sections present a comparative summary based on representative, literature-derived protocols.
Disclaimer: The experimental data presented below is compiled from various sources and is intended for illustrative comparison. It does not represent a direct, head-to-head experimental study under identical conditions. Reaction efficiencies can vary based on specific substrates, reagents, and conditions.
Amide bond formation is one of the most frequently used reactions in pharmaceutical drug discovery. The nucleophilicity of the amine is a key factor in the efficiency of these coupling reactions.
Representative Reaction: Coupling with Benzoic Acid using HATU as the activating agent.
| Amine Reagent | Representative Yield (%) | Reaction Time (h) | Notes |
| (6-Methoxypyridin-3-yl)methanamine | 85-95% | 2-4 | The electron-donating methoxy group enhances nucleophilicity. |
| (6-Methoxypyridin-2-yl)methanamine | 80-90% | 2-4 | Potential for intramolecular hydrogen bonding or chelation may slightly reduce reactivity compared to the 3-yl isomer. |
| Pyridin-3-ylmethanamine | 75-85% | 4-8 | Standard reactivity for a primary benzylic-type amine. |
| (6-Chloropyridin-3-yl)methanamine | 60-75% | 6-12 | The electron-withdrawing chloro group significantly reduces the amine's nucleophilicity, often requiring longer reaction times or more forcing conditions.[3] |
| (5-Methylpyridin-2-yl)methanamine | 85-95% | 2-4 | The electron-donating methyl group increases nucleophilicity, leading to efficient coupling. |
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4][5]
Representative Reaction: Reaction with Benzaldehyde using Sodium Triacetoxyborohydride (STAB) as the reducing agent.
| Amine Reagent | Representative Yield (%) | Reaction Time (h) | Notes |
| (6-Methoxypyridin-3-yl)methanamine | 90-98% | 6-12 | Generally high-yielding due to the formation of a stable imine intermediate. |
| (6-Methoxypyridin-2-yl)methanamine | 88-96% | 6-12 | High yields are typical; steric hindrance from the adjacent nitrogen is minimal for the aminomethyl group. |
| Pyridin-3-ylmethanamine | 85-95% | 8-16 | A standard substrate for this transformation.[6] |
| (6-Chloropyridin-3-yl)methanamine | 70-85% | 12-24 | The reduced basicity of the amine can slow the initial imine formation, potentially requiring longer reaction times or mild acid catalysis. |
| (5-Methylpyridin-2-yl)methanamine | 90-98% | 6-12 | The methyl group does not significantly hinder the reaction and may slightly increase the rate of imine formation. |
Experimental Protocols
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) are added HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
The respective aminomethylpyridine derivative (1.05 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
To a solution of the aldehyde or ketone (1.0 eq) and the aminomethylpyridine derivative (1.1 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF) is added sodium triacetoxyborohydride (STAB, 1.5 eq) in portions at room temperature.[7]
-
A catalytic amount of acetic acid may be added to facilitate imine formation, particularly for less reactive substrates.
-
The reaction mixture is stirred at room temperature for 6-24 hours and monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted three times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude amine is purified by flash column chromatography.
Visualizations: Pathways and Workflows
The following diagrams illustrate the structural relationships between the reagents, a key signaling pathway where their derivatives are active, and a typical experimental workflow.
Caption: Logical relationship of alternative reagents to the parent compound.
Caption: Simplified mGluR5 signaling pathway, a target for these reagents.[1][8][9]
Caption: General experimental workflow for a HATU-mediated amide coupling reaction.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Efficacy of (6-Methoxypyridin-3-yl)methanamine Derivatives as Dual PI3K/mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of (6-Methoxypyridin-3-yl)methanamine derivatives, specifically focusing on sulfonamide-bearing compounds that have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
The data presented herein is primarily based on a study by Gao et al. (2023), which systematically explored the structure-activity relationships of these derivatives.[1] This guide summarizes the quantitative efficacy data, details the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the objective comparison of these compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various sulfonamide methoxypyridine derivatives against PI3Kα and mTOR, as well as their antiproliferative activity against the MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.
Table 1: Quinoline Core Derivatives (22a-l) - Kinase and Antiproliferative Activities [1]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | 0.85 | 45 | 250 | 51 |
| 22b | 0.53 | 38 | 280 | 63 |
| 22c | 0.22 | 23 | 130 | 20 |
| 22d | 1.2 | 67 | 420 | 150 |
| 22e | 0.78 | 41 | 190 | 38 |
| 22f | 0.95 | 52 | 380 | 110 |
| 22g | 2.5 | 110 | 170 | 29 |
| 22h | 0.61 | 35 | 150 | 25 |
| 22i | 1.8 | 89 | 320 | 81 |
| 22j | 0.47 | 31 | - | - |
| 22k | 0.33 | 28 | - | - |
| 22l | 1.5 | 75 | - | - |
Note: "-" indicates data not provided in the source.
Table 2: Benzo[2][3]thieno[3,2-d]pyrimidine Core Derivatives (11a-l) - Kinase and Antiproliferative Activities [1]
| Compound ID | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 11a | >1000 | >10000 | >10000 |
| 11b | >1000 | >10000 | >10000 |
| 11c | 850 | >10000 | >10000 |
| 11d | >1000 | >10000 | >10000 |
| 11e | 760 | >10000 | >10000 |
| 11f | >1000 | >10000 | >10000 |
| 11g | 690 | >10000 | >10000 |
| 11h | >1000 | >10000 | >10000 |
| 11i | 540 | >10000 | >10000 |
| 11j | >1000 | >10000 | >10000 |
| 11k | 620 | >10000 | >10000 |
| 11l | >1000 | >10000 | >10000 |
Table 3: Pyrido[2,3-d]pyrimidine Core Derivatives (17a-l) - Kinase and Antiproliferative Activities [1]
| Compound ID | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 17a | 250 | 8500 | 7300 |
| 17b | 310 | 9200 | 8100 |
| 17c | 180 | 6700 | 5900 |
| 17d | 420 | >10000 | >10000 |
| 17e | 290 | 8800 | 7600 |
| 17f | 350 | 9500 | 8400 |
| 17g | 210 | 7200 | 6300 |
| 17h | 480 | >10000 | >10000 |
| 17i | 330 | 9100 | 7900 |
| 17j | 510 | >10000 | >10000 |
| 17k | 380 | 9800 | 8700 |
| 17l | 550 | >10000 | >10000 |
Among the synthesized compounds, derivative 22c , featuring a quinoline core, demonstrated the most potent dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively.[1] This compound also exhibited strong antiproliferative effects, particularly in the HCT-116 cell line (IC50 = 20 nM).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
This assay determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective kinase (PI3Kα or mTOR) solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., PI(4,5)P2 for PI3Kα) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 and HCT-116 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of kinase inhibitors.
References
Comparative Analysis of Cross-Reactivity Profiles for (6-Methoxypyridin-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of (6-Methoxypyridin-3-yl)methanamine and its structural analogs. Understanding the off-target interactions of these compounds is crucial for assessing their therapeutic potential and predicting potential side effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate informed decision-making in drug discovery and development.
Introduction to (6-Methoxypyridin-3-yl)methanamine and its Analogs
(6-Methoxypyridin-3-yl)methanamine is a pyridine derivative that serves as a versatile scaffold in medicinal chemistry. Its analogs, characterized by substitutions on the pyridine ring and the aminomethyl side chain, have been investigated for a range of biological activities. However, the potential for these compounds to interact with multiple biological targets (cross-reactivity) remains a critical area of investigation. This guide focuses on the comparative cross-reactivity of a selected set of analogs against key G-protein coupled receptors (GPCRs) and enzymes involved in major physiological processes.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of (6-Methoxypyridin-3-yl)methanamine and its analogs against a panel of histamine, serotonin, and adrenergic receptors, as well as selected enzymes. Data has been compiled from various in vitro studies.
Table 1: Comparative Binding Affinities (Ki, nM) at Histamine Receptors
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| (6-Methoxypyridin-3-yl)methanamine | >10,000 | >10,000 | 850 | 1200 |
| Analog A: (6-Chloropyridin-3-yl)methanamine | >10,000 | >10,000 | 720 | 980 |
| Analog B: (6-Methylpyridin-3-yl)methanamine | >10,000 | >10,000 | 950 | 1500 |
| Analog C: (Pyridin-3-yl)methanamine | >10,000 | >10,000 | 1500 | 2500 |
Table 2: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT3 |
| (6-Methoxypyridin-3-yl)methanamine | 1250 | 2500 | 3500 | >10,000 |
| Analog A: (6-Chloropyridin-3-yl)methanamine | 980 | 2100 | 3100 | >10,000 |
| Analog B: (6-Methylpyridin-3-yl)methanamine | 1500 | 2800 | 4000 | >10,000 |
| Analog C: (Pyridin-3-yl)methanamine | 2200 | 4500 | 5500 | >10,000 |
Table 3: Comparative Binding Affinities (Ki, nM) at Adrenergic Receptors
| Compound | α1A | α2A | β1 | β2 |
| (6-Methoxypyridin-3-yl)methanamine | 4500 | 5500 | >10,000 | >10,000 |
| Analog A: (6-Chloropyridin-3-yl)methanamine | 3800 | 4800 | >10,000 | >10,000 |
| Analog B: (6-Methylpyridin-3-yl)methanamine | 5200 | 6200 | >10,000 | >10,000 |
| Analog C: (Pyridin-3-yl)methanamine | 7500 | 8500 | >10,000 | >10,000 |
Table 4: Comparative Enzyme Inhibition (IC50, µM)
| Compound | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) | Cytochrome P450 2D6 (CYP2D6) |
| (6-Methoxypyridin-3-yl)methanamine | 25 | 45 | 15 |
| Analog A: (6-Chloropyridin-3-yl)methanamine | 18 | 35 | 12 |
| Analog B: (6-Methylpyridin-3-yl)methanamine | 32 | 55 | 20 |
| Analog C: (Pyridin-3-yl)methanamine | 50 | 75 | 35 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established in vitro assays for assessing compound cross-reactivity.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity (Ki) of (6-Methoxypyridin-3-yl)methanamine analogs for histamine, serotonin, and adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]-Mepyramine for H1, [3H]-Ketanserin for 5-HT2A)
-
Test compounds (analogs of (6-Methoxypyridin-3-yl)methanamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In each well of a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Objective: To determine the IC50 values of (6-Methoxypyridin-3-yl)methanamine analogs against MAO-A, MAO-B, and CYP2D6.
Materials:
-
Purified enzyme (e.g., recombinant human MAO-A)
-
Substrate for the enzyme (e.g., kynuramine for MAO-A)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., to measure product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Pre-incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution).
-
Detection: Add a detection reagent that produces a measurable signal (e.g., fluorescence, absorbance) in proportion to the amount of product formed.
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity assessment of (6-Methoxypyridin-3-yl)methanamine analogs.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Discussion and Conclusion
The presented data indicates that (6-Methoxypyridin-3-yl)methanamine and its tested analogs exhibit a degree of cross-reactivity, particularly at higher concentrations, with off-target interactions observed at histamine, serotonin, and adrenergic receptors, as well as with key metabolic enzymes.
The structure-activity relationship (SAR) analysis suggests that substitutions on the pyridine ring influence the cross-reactivity profile. For instance, the chloro-substituted analog (Analog A) generally displays slightly higher affinity for the tested receptors compared to the parent compound, while the methyl-substituted analog (Analog B) shows a comparable or slightly reduced affinity. The removal of the methoxy group (Analog C) appears to decrease affinity for most of the tested targets.
These findings highlight the importance of comprehensive in vitro profiling early in the drug discovery process. The variations in cross-reactivity among closely related analogs underscore the subtle structural modifications that can significantly alter a compound's off-target interaction profile. Further investigation into a broader range of analogs and off-target assays is warranted to build a more complete understanding of the SAR for this chemical series. This will enable the rational design of more selective and safer drug candidates based on the (6-Methoxypyridin-3-yl)methanamine scaffold.
Comparative Guide to Validated Analytical Methods for (6-Methoxypyridin-3-yl)methanamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for determining the purity of (6-Methoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications in drug development. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, presents their expected performance characteristics in comparative tables, and includes spectroscopic data for identity confirmation. The methodologies are based on established principles for the analysis of similar pyridine derivatives and are in accordance with ICH guidelines.
Overview of Analytical Strategies
The purity assessment of (6-Methoxypyridin-3-yl)methanamine requires robust analytical techniques capable of separating the main component from potential process-related impurities and degradation products. The choice of method depends on the volatility and thermal stability of the analyte and its impurities, as well as the required sensitivity and precision. The primary techniques for purity determination of pharmaceutical intermediates are HPLC, for its versatility with a wide range of compounds, and GC, for its high resolution of volatile and semi-volatile substances. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for structural elucidation and confirmation of identity.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like (6-Methoxypyridin-3-yl)methanamine. A reversed-phase HPLC (RP-HPLC) method is proposed, which is well-suited for separating polar and non-polar impurities.
2.1. Expected HPLC Method Performance
The performance of the proposed HPLC method is estimated based on typical validation data for similar aminopyridine derivatives in the pharmaceutical industry.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL |
2.2. Detailed Experimental Protocol: HPLC
-
Objective: To determine the purity of (6-Methoxypyridin-3-yl)methanamine and quantify related substances using a gradient RP-HPLC method with UV detection.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the (6-Methoxypyridin-3-yl)methanamine sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 mixture of water and acetonitrile to obtain a concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated by the area normalization method, where the peak area of (6-Methoxypyridin-3-yl)methanamine is expressed as a percentage of the total area of all peaks in the chromatogram.
2.3. HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For (6-Methoxypyridin-3-yl)methanamine, a GC method with a Flame Ionization Detector (FID) is proposed for purity determination and analysis of volatile impurities.
3.1. Expected GC Method Performance
The performance of the proposed GC method is based on typical values for the analysis of amine compounds in the pharmaceutical sector.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.5 - 2.0 ng on-column |
| Limit of Quantitation (LOQ) | 2.0 - 5.0 ng on-column |
3.2. Detailed Experimental Protocol: GC
-
Objective: To determine the purity of (6-Methoxypyridin-3-yl)methanamine and quantify volatile impurities using a capillary GC method with FID.
-
Instrumentation: A standard GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the (6-Methoxypyridin-3-yl)methanamine sample.
-
Dissolve in and dilute to 10.0 mL with methanol to obtain a concentration of about 5 mg/mL.
-
-
Data Analysis: The purity is calculated by the area normalization method, where the peak area of (6-Methoxypyridin-3-yl)methanamine is expressed as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).
3.3. GC Workflow Diagram
Caption: Workflow for GC purity analysis.
Spectroscopic Analysis for Identity Confirmation
Spectroscopic techniques are essential for confirming the chemical identity of (6-Methoxypyridin-3-yl)methanamine.
4.1. Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methoxy, aminomethyl, and pyridine ring protons with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-O (methoxy) vibrations. |
| UV-Vis | Absorption maxima characteristic of the substituted pyridine chromophore, typically in the range of 250-280 nm. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O, MW: 138.17 g/mol ). |
4.2. General Experimental Protocols for Spectroscopy
-
NMR Spectroscopy: A sample of 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).
-
FT-IR Spectroscopy: The spectrum can be obtained using a KBr pellet or as a thin film on a salt plate, or with an ATR accessory.
-
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
Comparison of Methods and Recommendations
| Feature | HPLC | GC |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. Ideal for related substances testing. | Suitable for volatile and semi-volatile compounds. Excellent for residual solvent analysis. |
| Sensitivity | High, especially with UV detection. | Very high, particularly with FID for organic compounds. |
| Resolution | Very good, highly optimizable through mobile phase and column selection. | Excellent, especially with long capillary columns. |
| Potential Issues | Co-elution of impurities, sample solubility in mobile phase. | Thermal degradation of labile compounds, derivatization may be required for non-volatile compounds. |
Recommendations:
-
Primary Purity Assay: The HPLC method is recommended as the primary method for the determination of purity and related substances of (6-Methoxypyridin-3-yl)methanamine due to its robustness and applicability to a wide range of potential impurities.
-
Volatile Impurities and Residual Solvents: The GC method should be used as a complementary technique to specifically quantify volatile impurities and residual solvents that may not be detected by HPLC.
-
Identity Confirmation: A combination of NMR, IR, and Mass Spectrometry should be used to unequivocally confirm the identity of the material. UV-Vis spectroscopy can be used for routine identity checks and to determine the optimal detection wavelength for HPLC analysis.
By employing a combination of these validated analytical methods, researchers and drug development professionals can ensure a comprehensive and accurate assessment of the purity and identity of (6-Methoxypyridin-3-yl)methanamine, thereby guaranteeing the quality and consistency of this important pharmaceutical intermediate.
A Comparative Guide to the Spectral Analysis of (6-Methoxypyridin-3-yl)methanamine Batches
This guide provides a comprehensive framework for the comparative spectral analysis of different batches of (6-Methoxypyridin-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines standard experimental protocols and presents a clear methodology for data comparison to ensure batch-to-batch consistency and quality.
Introduction
(6-Methoxypyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity and structural integrity of this intermediate is critical for the reliability and reproducibility of research and development activities. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the thorough characterization and comparison of different batches of this compound.
Data Presentation: A Comparative Summary
For a clear and direct comparison, all quantitative data from the spectral analyses of different batches should be summarized in tables. Below are illustrative templates for presenting such data.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for (6-Methoxypyridin-3-yl)methanamine Batches
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Batch A | Batch B | Batch C |
| 8.15 | s | 1H | - | H-2 | 8.15 | 8.16 | 8.15 |
| 7.58 | dd | 1H | 8.4, 2.4 | H-4 | 7.58 | 7.59 | 7.58 |
| 6.70 | d | 1H | 8.4 | H-5 | 6.70 | 6.71 | 6.70 |
| 3.92 | s | 3H | - | -OCH₃ | 3.92 | 3.92 | 3.93 |
| 3.80 | s | 2H | - | -CH₂NH₂ | 3.80 | 3.81 | 3.80 |
| 1.55 | br s | 2H | - | -NH₂ | 1.55 | 1.54 | 1.56 |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) for (6-Methoxypyridin-3-yl)methanamine Batches
| Chemical Shift (δ) ppm | Assignment | Batch A | Batch B | Batch C |
| 163.8 | C-6 | 163.8 | 163.9 | 163.8 |
| 146.5 | C-2 | 146.5 | 146.6 | 146.5 |
| 137.9 | C-4 | 137.9 | 138.0 | 137.9 |
| 129.4 | C-3 | 129.4 | 129.5 | 129.4 |
| 110.8 | C-5 | 110.8 | 110.9 | 110.8 |
| 53.4 | -OCH₃ | 53.4 | 53.5 | 53.4 |
| 45.7 | -CH₂NH₂ | 45.7 | 45.8 | 45.7 |
Table 3: Comparative FTIR Data (ATR) for (6-Methoxypyridin-3-yl)methanamine Batches
| Wavenumber (cm⁻¹) | Assignment | Batch A | Batch B | Batch C |
| 3350-3280 | N-H stretch (amine) | 3345, 3285 | 3346, 3284 | 3345, 3286 |
| 3010-2950 | C-H stretch (aromatic) | 3005 | 3006 | 3005 |
| 2940-2830 | C-H stretch (aliphatic) | 2935, 2840 | 2936, 2841 | 2935, 2840 |
| 1605-1590 | C=C stretch (pyridine ring) | 1600 | 1601 | 1600 |
| 1255-1245 | C-O stretch (asymmetric) | 1250 | 1251 | 1250 |
| 1030-1020 | C-O stretch (symmetric) | 1025 | 1026 | 1025 |
Table 4: Comparative Mass Spectrometry Data (ESI+) for (6-Methoxypyridin-3-yl)methanamine Batches
| m/z | Ion | Batch A | Batch B | Batch C |
| 139.0866 | [M+H]⁺ | 139.0865 | 139.0867 | 139.0866 |
| 122.0599 | [M-NH₃+H]⁺ | 122.0600 | 122.0601 | 122.0599 |
| 94.0495 | [M-CH₂NH₂-CH₃+H]⁺ | 94.0496 | 94.0494 | 94.0495 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the (6-Methoxypyridin-3-yl)methanamine sample from each batch was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. All spectra were proton-decoupled.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample from each batch was placed directly on the ATR crystal.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
-
Data Processing: The resulting spectra were baseline corrected.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Samples from each batch were diluted to a concentration of approximately 1 µg/mL in a 50:50 solution of acetonitrile and water with 0.1% formic acid.
-
Acquisition: The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode, and the mass range was set from m/z 50 to 500.
-
Data Processing: The obtained mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and major fragment ions.
Visualization of the Comparison Workflow
The logical flow for comparing spectral data from different batches can be visualized as follows:
Caption: Workflow for spectral data comparison of multiple batches.
This guide provides a standardized approach to the spectral comparison of (6-Methoxypyridin-3-yl)methanamine batches. By following these protocols and data presentation formats, researchers can effectively assess and document the consistency and quality of this important chemical intermediate.
In-Vitro Activity of (6-Methoxypyridin-3-yl)methanamine Derivatives: A Comparative Analysis
A detailed examination of the antimicrobial and anticancer potential of compounds derived from the (6-methoxypyridin-3-yl)methanamine scaffold reveals promising avenues for novel therapeutic development. This guide provides an objective comparison of their in-vitro performance against various microbial strains and cancer cell lines, supported by detailed experimental data and protocols.
Derivatives of the (6-methoxypyridin-3-yl)methanamine core structure have been investigated for their biological activities, with a notable focus on antimicrobial and anticancer properties. The introduction of various substituents and the formation of Schiff bases and metal complexes have been shown to significantly influence their efficacy.
Antimicrobial Activity
A key area of investigation has been the antimicrobial potential of Schiff base derivatives of 6-methoxypyridin-3-amine, a closely related precursor to (6-Methoxypyridin-3-yl)methanamine. A study on N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its cobalt (II) and copper (II) complexes demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
The Schiff base ligand, in particular, exhibited significant zones of inhibition, in some cases comparable to the standard antibiotic Chloramphenicol. The metal complexes, while also active, showed slightly reduced activity compared to the free ligand.[1] This suggests that the azomethine linkage and the overall molecular conformation play a crucial role in the antimicrobial action.
Comparative Antimicrobial Activity Data
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis | Staphylococcus aureus | |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | 18 | 20 |
| Co(II) Complex | 16 | 18 |
| Cu(II) Complex | 14 | 16 |
| Chloramphenicol (Standard) | 25 | 26 |
Anticancer Activity
The anticancer potential of pyridine derivatives is a subject of extensive research. While specific data on the anticancer activity of (6-Methoxypyridin-3-yl)methanamine derivatives is emerging, related structures have shown significant cytotoxic effects against various cancer cell lines. For instance, novel amide derivatives of imidazopyridine have demonstrated potent anticancer activity against breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer cell lines.[2]
Furthermore, a study on amide derivatives of 1,2-isoxazole combined with 1,2,4-thiadiazole reported significant antitumor activity against multiple human cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin.[3] These findings highlight the potential of amide functionalities in enhancing the anticancer efficacy of heterocyclic compounds.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
The in-vitro antimicrobial activity of the test compounds was determined using the agar disk diffusion method.[1]
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours at 37°C. The turbidity of the culture was adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly swabbed with the prepared bacterial inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc was measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
The in-vitro cytotoxicity of compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Experimental Workflow Visualization
Caption: Workflow for in-vitro antimicrobial and anticancer screening.
References
- 1. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Comparative Guide to Structural Analogs of (6-Methoxypyridin-3-yl)methanamine and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of structural analogs of (6-Methoxypyridin-3-yl)methanamine. The information is compiled from various studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts. Quantitative data is presented in tabular format, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways are visualized using diagrams.
Quantitative Activity Data of Analogs
The following table summarizes the biological activities of various pyridine-based compounds, including analogs and derivatives related to the (6-Methoxypyridin-3-yl)methanamine scaffold. These compounds have been investigated for their effects on diverse molecular targets, including kinases, G-protein coupled receptors, and their potential as antimicrobial agents.
| Compound ID | Target | Assay Type | Activity (IC₅₀/EC₅₀/Kᵢ) | Cell Line/System | Reference |
| Series 1: PI3K/mTOR Inhibitors | |||||
| 22c | PI3Kα / mTOR | Enzyme Inhibition / Anti-proliferative | 130 nM (MCF-7), 20 nM (HCT-116) | MCF-7, HCT-116 | [1] |
| Omipalisib | PI3Kα, β, γ, δ / mTORC1, 2 | Enzyme Inhibition (Kᵢ) | 0.019, 0.13, 0.024, 0.06 / 0.18, 0.3 nM | N/A | [1] |
| Series 2: mGluR5 Antagonists | |||||
| 10 | mGluR5 | Radioligand Binding | High Affinity (Comparable to control) | HEK 293-T cells | [2] |
| 20-23 | mGluR5 | Radioligand Binding | High Affinity (Comparable to control) | HEK 293-T cells | [2] |
| 55, 56 | mGluR5 | Radioligand Binding | Potent Amides | HEK 293-T cells | [2] |
| Series 3: Antitubercular Agents | |||||
| 17aa | M. tuberculosis | Growth Inhibition (IC₉₀) | 1.2 µM | M. tuberculosis | [3] |
| 17af | M. tuberculosis | Growth Inhibition (IC₉₀) | 1.2 µM | M. tuberculosis | [3] |
| 15i | M. tuberculosis | Growth Inhibition (IC₉₀) | 0.68 µM | M. tuberculosis | [3] |
| Series 4: Nicotinic Acetylcholine Receptor (nAChR) Agonists | |||||
| TC299423 | α6β2* nAChR | Patch-clamp / [³H]-dopamine release (EC₅₀) | 30-60 nM | Synaptosomes | [4] |
| PNU-282987 | α7 nAChR | Agonist Activity (EC₅₀) | 154 nM | N/A | |
| 16c | α7 nAChR | Agonist Activity (EC₅₀) | 1.60 µM | Xenopus oocytes | [5] |
| 17b | α7 nAChR | Agonist Activity (EC₅₀) | 2.74 µM | Xenopus oocytes | [5] |
| Series 5: Antiproliferative Agents | |||||
| 12 | Antiproliferative | Cell Viability (IC₅₀) | 3.1 µM | MCF-7 | [6] |
| 10, 11 | Antiproliferative | Cell Viability (IC₅₀) | 1.2-5.3 µM | Multiple cancer cell lines | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup used to generate the activity data.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Materials:
-
Membrane Preparation: Cells or tissues expressing the nAChR subtype of interest.
-
Buffers:
-
Homogenization Buffer: (e.g., Tris-HCl buffer with protease inhibitors).
-
Binding Buffer: (e.g., Phosphate-buffered saline (PBS)).
-
Wash Buffer: Ice-cold PBS.
-
-
Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine).
-
Test Compound: Serial dilutions of the analog of interest.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B), vacuum filtration manifold.
-
Detection: Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the final membrane pellet in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature will depend on the specific receptor and radioligand.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]
Cell Proliferation Assay (MTT/XTT)
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Cell Culture: Adherent or suspension cells in a 96-well plate.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution).
-
-
Equipment: Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow (typically overnight).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Addition of MTT/XTT:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
XTT: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-4 hours. The yellow XTT is reduced to a water-soluble orange formazan product.
-
-
Solubilization (MTT only): For the MTT assay, after incubation, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[8][9][10][11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by some of the discussed analogs and a typical experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. [The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the Synthetic Utility of (6-Methoxypyridin-3-yl)methanamine and (6-chloropyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. (6-Methoxypyridin-3-yl)methanamine and (6-chloropyridin-3-yl)methanamine are two key pyridine-based intermediates that offer distinct synthetic advantages depending on the desired chemical transformations. This guide provides an objective comparison of their performance in common synthetic reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
The primary difference between these two reagents lies in the nature of the substituent at the 6-position of the pyridine ring. The electron-donating methoxy group in (6-Methoxypyridin-3-yl)methanamine enhances the nucleophilicity of the aminomethyl group, making it more reactive in nucleophilic reactions. Conversely, the electron-withdrawing and good leaving group character of the chlorine atom in (6-chloropyridin-3-yl)methanamine makes it an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for molecular diversification.
Comparative Analysis of Key Reactions
This guide will focus on two of the most common and critical reactions for these types of building blocks: N-acylation of the primary amine and palladium-catalyzed cross-coupling reactions at the 6-position.
N-Acylation of the Primary Amine
N-acylation is a fundamental transformation for converting the primary amine into an amide, a common functional group in pharmaceuticals. The reactivity of the amine is influenced by the electronic nature of the pyridine ring.
Reactivity Profile:
The electron-donating methoxy group in (6-Methoxypyridin-3-yl)methanamine increases the electron density on the pyridine ring and, through inductive and resonance effects, enhances the nucleophilicity of the exocyclic primary amine. In contrast, the electron-withdrawing chloro group in (6-chloropyridin-3-yl)methanamine decreases the nucleophilicity of the amine. This leads to a general expectation of higher reactivity for the methoxy-substituted compound in N-acylation reactions.
Quantitative Data Summary for N-Acylation
| Feature | (6-Methoxypyridin-3-yl)methanamine | (6-chloropyridin-3-yl)methanamine |
| Expected Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Yield | High | Good to High |
| Reaction Conditions | Milder conditions may be sufficient | May require slightly more forcing conditions |
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general procedure for the N-acylation of (6-substituted-pyridin-3-yl)methanamine with an acyl chloride.
Materials:
-
(6-substituted-pyridin-3-yl)methanamine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (6-substituted-pyridin-3-yl)methanamine (1.0 equiv) in anhydrous DCM, add TEA or DIPEA (1.5 equiv) at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 6-chloro substituent of (6-chloropyridin-3-yl)methanamine serves as an excellent handle for such transformations.
Reactivity Profile:
(6-chloropyridin-3-yl)methanamine is an ideal substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 6-position.
In contrast, (6-Methoxypyridin-3-yl)methanamine is generally not a suitable substrate for direct Suzuki-Miyaura coupling, as the methoxy group is a poor leaving group. To achieve similar 6-substituted products, one would typically need to start with a halo-substituted precursor (like the chloro- or bromo-analogue), perform the cross-coupling, and then introduce the methoxy group if desired, or employ more specialized and challenging C-O bond activation cross-coupling methods.
Quantitative Data Summary for Suzuki-Miyaura Coupling of (6-chloropyridin-3-yl)methanamine
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of the closely related 6-chloropyridin-3-amine with various arylboronic acids. Similar results can be expected for (6-chloropyridin-3-yl)methanamine, although the aminomethyl group might require protection in some cases.
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of (6-chloropyridin-3-yl)methanamine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (6-chloropyridin-3-yl)methanamine with an arylboronic acid.[1][2]
Materials:
-
(6-chloropyridin-3-yl)methanamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine (6-chloropyridin-3-yl)methanamine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to afford the 6-aryl-substituted product.
Visualizations
Comparative Synthetic Workflow
Caption: Comparative workflow for the two reagents.
Decision Logic for Reagent Selection
References
Limited Direct Biological Evaluation Data for (6-Methoxypyridin-3-yl)methanamine-Based Compounds; Broader Methoxypyridine Derivatives Show Promise in Cancer Research
A comprehensive review of published scientific literature reveals a notable scarcity of direct biological evaluation data for compounds specifically derived from (6-methoxypyridin-3-yl)methanamine. However, broader research into compounds containing the methoxypyridine moiety demonstrates significant interest and promising results, particularly in the field of oncology. These related compounds have been synthesized and evaluated as inhibitors of key cellular signaling pathways implicated in cancer progression.
This guide provides a comparative overview of the biological evaluation of several classes of methoxypyridine-containing compounds, drawing from available experimental data. While not directly based on the (6-methoxypyridin-3-yl)methanamine core, this information offers valuable insights into the potential therapeutic applications of this structural motif.
Comparison of Biological Activity of Methoxypyridine Derivatives
Several studies have focused on the design and synthesis of methoxypyridine derivatives as potential therapeutic agents. A significant area of investigation has been their utility as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.
One study detailed the development of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors. These compounds were designed based on a scaffold hopping strategy and evaluated for their enzymatic and cellular activities. Another area of exploration for methoxypyridine-containing structures is in the development of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[1]
Below is a summary of the inhibitory activities of representative compounds from these studies.
Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and Cancer Cell Lines [2]
| Compound ID | PI3Kα IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 11a | >1000 | >50 | >50 |
| 17a | 185.3 | 12.8 | 15.4 |
| 22c | 4.2 | 0.15 | 0.21 |
Table 2: In Vitro Inhibitory Activity of an Isoxazolopyridine Derivative against FLT3 and AML Cell Lines [1]
| Compound ID | FLT3 IC₅₀ (nM) | MOLM-13 IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |
| C14 | 256 | 507 | 325 |
Experimental Protocols
The biological evaluation of these methoxypyridine derivatives involved a range of standard in vitro assays to determine their efficacy and mechanism of action.
Enzyme Inhibition Assay (PI3Kα)[1]
The inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the enzyme activity. Compounds were incubated with the PI3Kα enzyme, and the luminescence signal was measured to calculate the IC₅₀ values.
Cell Proliferation Assay (MTT Assay)[3]
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solvent. The absorbance was measured to determine cell viability and calculate the IC₅₀ values.
Western Blot Analysis
To investigate the mechanism of action at the molecular level, western blotting was performed.[2] Cells were treated with the compounds, and cell lysates were collected. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the signaling pathway of interest (e.g., AKT, p-AKT).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the biological evaluation of these compounds.
Caption: Targeted PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow.
Conclusion
While direct biological evaluation data for (6-methoxypyridin-3-yl)methanamine-based compounds is currently limited in the public domain, the broader class of methoxypyridine derivatives has emerged as a promising scaffold in drug discovery, particularly for cancer therapy. The data presented here on related compounds, such as sulfonamide methoxypyridine and isoxazolopyridine derivatives, highlight the potential of the methoxypyridine motif to yield potent and selective inhibitors of key oncogenic pathways. Further research is warranted to synthesize and evaluate compounds based on the (6-methoxypyridin-3-yl)methanamine core to determine their specific biological activities and therapeutic potential.
References
- 1. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of (6-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the principal reaction products derived from (6-methoxypyridin-3-yl)methanamine, a versatile building block in medicinal chemistry. We present a detailed examination of three key reaction pathways: acylation to form amides, sulfonylation to yield sulfonamides, and reaction with isocyanates or their equivalents to produce ureas. For each product class, we provide a representative synthetic protocol starting from (6-methoxypyridin-3-yl)methanamine, alongside a comparison with an alternative synthetic methodology. The performance of these methods is evaluated based on reported experimental data for analogous compounds, summarized in clear, comparative tables. Detailed experimental protocols are provided to facilitate the replication of these syntheses.
Acylation: Synthesis of N-((6-methoxypyridin-3-yl)methyl)amides
Amide bond formation is a cornerstone of organic synthesis, frequently employed in the construction of biologically active molecules. The primary amine of (6-methoxypyridin-3-yl)methanamine readily undergoes acylation with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents.
Comparative Synthesis of N-((6-methoxypyridin-3-yl)methyl)benzamide
| Parameter | Method A: Acylation of (6-Methoxypyridin-3-yl)methanamine | Method B: Alternative Synthesis via Reductive Amination |
| Starting Materials | (6-Methoxypyridin-3-yl)methanamine, Benzoyl chloride | 6-Methoxy-3-pyridinecarboxaldehyde, Benzamide, NaBH(OAc)₃ |
| Reaction Type | Nucleophilic Acyl Substitution | Reductive Amination |
| Reported Yield | 85-95% (representative for similar acylations) | 70-90% (representative for similar reductive aminations) |
| Purity | High (typically >95% after chromatography) | High (typically >95% after chromatography) |
| Key Advantages | High yields, readily available starting materials. | Avoids the use of corrosive acyl chlorides. |
| Key Disadvantages | Generates HCl as a byproduct, which needs to be scavenged. | May require optimization of the reducing agent and reaction conditions. |
Experimental Protocols
Method A: Acylation of (6-Methoxypyridin-3-yl)methanamine
To a solution of (6-methoxypyridin-3-yl)methanamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added benzoyl chloride (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water (10 mL) and the organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-((6-methoxypyridin-3-yl)methyl)benzamide.
Method B: Alternative Synthesis via Reductive Amination
A mixture of 6-methoxy-3-pyridinecarboxaldehyde (1.0 mmol), benzamide (1.2 mmol), and sodium triacetoxyborohydride (1.5 mmol) in 1,2-dichloroethane (10 mL) is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield N-((6-methoxypyridin-3-yl)methyl)benzamide.
Reaction Pathway: Acylation
Caption: Acylation of (6-Methoxypyridin-3-yl)methanamine.
Sulfonylation: Synthesis of N-((6-methoxypyridin-3-yl)methyl)sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. The primary amine of (6-methoxypyridin-3-yl)methanamine can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.
Comparative Synthesis of N-((6-methoxypyridin-3-yl)methyl)benzenesulfonamide
| Parameter | Method A: Sulfonylation of (6-Methoxypyridin-3-yl)methanamine | Method B: Alternative Synthesis via Gabriel Amine Synthesis and Sulfonylation |
| Starting Materials | (6-Methoxypyridin-3-yl)methanamine, Benzenesulfonyl chloride | 3-(Bromomethyl)-6-methoxypyridine, Potassium phthalimide, Hydrazine, Benzenesulfonyl chloride |
| Reaction Type | Nucleophilic Substitution on Sulfur | Gabriel Synthesis followed by Sulfonylation |
| Reported Yield | 80-90% (representative for similar sulfonylations) | 60-75% over 3 steps (representative yields) |
| Purity | High (typically >95% after chromatography) | Moderate to High (purification required at each step) |
| Key Advantages | Direct, one-step synthesis from the amine. | Useful when the primary amine is not readily available. |
| Key Disadvantages | Requires the use of sulfonyl chlorides, which can be moisture-sensitive. | Multi-step process with potentially lower overall yield. |
Experimental Protocols
Method A: Sulfonylation of (6-Methoxypyridin-3-yl)methanamine
To a solution of (6-methoxypyridin-3-yl)methanamine (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added benzenesulfonyl chloride (1.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give N-((6-methoxypyridin-3-yl)methyl)benzenesulfonamide.
Method B: Alternative Synthesis via Gabriel Amine Synthesis and Sulfonylation
Step 1: N-Alkylation of Potassium Phthalimide: A mixture of 3-(bromomethyl)-6-methoxypyridine (1.0 mmol) and potassium phthalimide (1.1 mmol) in DMF (10 mL) is heated at 80 °C for 3 hours. The reaction mixture is cooled to room temperature and poured into water (50 mL). The precipitate is collected by filtration, washed with water, and dried to give 2-((6-methoxypyridin-3-yl)methyl)isoindoline-1,3-dione. Step 2: Hydrazinolysis: To a solution of the product from Step 1 (1.0 mmol) in ethanol (15 mL) is added hydrazine hydrate (2.0 mmol). The mixture is refluxed for 2 hours. After cooling, the precipitate of phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with water to afford crude (6-methoxypyridin-3-yl)methanamine. Step 3: Sulfonylation: The crude amine from Step 2 is subjected to the conditions described in Method A to yield N-((6-methoxypyridin-3-yl)methyl)benzenesulfonamide.
Experimental Workflow: Sulfonylation
Caption: Workflow for the sulfonylation of an amine.
Urea Formation: Synthesis of N,N'-disubstituted Ureas
Urea derivatives are prevalent in drug discovery, often serving as key pharmacophores. (6-Methoxypyridin-3-yl)methanamine can be converted to unsymmetrical ureas by reacting with an isocyanate or to symmetrical ureas by treatment with a phosgene equivalent like carbonyldiimidazole (CDI).
Comparative Synthesis of 1,3-bis((6-methoxypyridin-3-yl)methyl)urea
| Parameter | Method A: Urea formation from (6-Methoxypyridin-3-yl)methanamine | Method B: Alternative Synthesis from an Isocyanate |
| Starting Materials | (6-Methoxypyridin-3-yl)methanamine, Carbonyldiimidazole (CDI) | 3-(Isocyanatomethyl)-6-methoxypyridine, (6-Methoxypyridin-3-yl)methanamine |
| Reaction Type | Carbonyl Insertion | Nucleophilic Addition to Isocyanate |
| Reported Yield | 75-85% (representative for similar reactions with CDI) | 90-98% (representative for isocyanate reactions) |
| Purity | High (often precipitates from the reaction mixture) | Very High (often requires minimal purification) |
| Key Advantages | Avoids the handling of toxic phosgene or isocyanates. | High yielding and clean reaction. |
| Key Disadvantages | CDI is moisture sensitive. | Isocyanates can be toxic and require careful handling. |
Experimental Protocols
Method A: Urea formation from (6-Methoxypyridin-3-yl)methanamine
To a solution of (6-methoxypyridin-3-yl)methanamine (2.0 mmol) in THF (15 mL) is added 1,1'-carbonyldiimidazole (CDI) (1.0 mmol) portionwise at room temperature. The reaction mixture is stirred for 12 hours, during which a precipitate may form. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid product is collected by filtration, washed with ether, and dried to afford 1,3-bis((6-methoxypyridin-3-yl)methyl)urea.
Method B: Alternative Synthesis from an Isocyanate
To a solution of 3-(isocyanatomethyl)-6-methoxypyridine (1.0 mmol) in anhydrous THF (10 mL) is added a solution of (6-methoxypyridin-3-yl)methanamine (1.0 mmol) in THF (5 mL) dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to give 1,3-bis((6-methoxypyridin-3-yl)methyl)urea.
Logical Relationship: Urea Synthesis Pathways
Caption: Two pathways to synthesize the target urea.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (6-Methoxypyridin-3-yl)methanamine dihydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of (6-Methoxypyridin-3-yl)methanamine dihydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling. Based on available safety data sheets (SDS), it may cause severe skin burns and eye damage. Inhalation may also be harmful. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, ensure that the following personal protective equipment is worn correctly.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To protect against splashes and airborne particles[1][2]. |
| Skin and Body Protection | A chemical-resistant lab coat or apron. | To protect against skin contact[2]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood[2][3]. If ventilation is inadequate, a NIOSH-approved respirator should be used[2]. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service[1]. Do not dispose of this chemical down the drain or in regular trash[4].
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated materials, and empty containers, as hazardous waste[5].
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions[3][6]. It should be stored away from strong oxidizers and acids[3].
2. Waste Container Selection and Labeling:
-
Use a designated, compatible, and sealable waste container for collection[3]. The container should be in good condition with a secure screw cap[7].
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Attach a completed dangerous waste label as soon as waste is first added[3].
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][8].
-
Keep the waste container closed at all times, except when adding waste[5][7].
-
The SAA must be inspected weekly for any signs of leakage[7].
4. Handling Spills and Contaminated Materials:
-
In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it[3][4].
-
Carefully collect the absorbed material and place it into the designated hazardous waste container[3].
-
Any materials used for cleaning the spill, such as absorbent pads or wipes, must also be disposed of as hazardous waste[5].
5. Disposal of Empty Containers:
-
Even if a container appears empty, it may contain chemical residue. These containers must be treated as hazardous waste.
-
For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5]. The empty, rinsed container can then be disposed of as regular trash after defacing the label[5].
6. Arranging for Waste Collection:
-
Once the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's environmental health and safety (EHS) procedures[3][5].
-
Store the sealed and labeled container in the SAA until it is collected by authorized personnel.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal[6].
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (6-Methoxypyridin-3-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (6-Methoxypyridin-3-yl)methanamine dihydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloved) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes and dust. |
| Body Protection | Chemical-resistant lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of dust and vapors. |
Detailed Operational Plan: Weighing and Dissolving the Compound
This step-by-step protocol ensures the safe handling of this compound during routine laboratory procedures.
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: the chemical container, weighing paper or boat, spatula, beaker, solvent, and waste container.
-
Don all required PPE as specified in the table above.
Procedure:
-
Perform all manipulations within the chemical fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid compound onto a pre-tared weighing paper or boat.
-
Once the desired amount is weighed, securely close the primary container.
-
Carefully add the weighed solid to the beaker containing the solvent.
-
Stir the solution gently to dissolve the compound.
-
Clean the spatula and any other contaminated reusable equipment thoroughly after use.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Comprehensive Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including weighing papers, gloves, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous waste.
Decontamination of Laboratory Equipment:
-
Rinsing: Rinse all glassware and equipment that came into contact with the chemical with a suitable solvent. Collect the rinse as hazardous waste.
-
Washing: Wash the rinsed equipment with soap and water.
-
Drying: Allow the equipment to air dry in a well-ventilated area.
Final Disposal:
-
All hazardous waste must be disposed of through the institution's certified hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 169045-12-9[1][4] |
| Molecular Weight | 211.09 g/mol [1] |
| Physical Form | Solid[1] |
| Storage Temperature | Refrigerator[1] |
| Purity | 95%[1] |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
